Iperoxo
Description
Properties
Molecular Formula |
C10H17N2O2+ |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
4-(4,5-dihydro-1,2-oxazol-3-yloxy)but-2-ynyl-trimethylazanium |
InChI |
InChI=1S/C10H17N2O2/c1-12(2,3)7-4-5-8-13-10-6-9-14-11-10/h6-9H2,1-3H3/q+1 |
InChI Key |
WXXOCGISBCTWPW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of Iperoxo
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Potent Muscarinic Acetylcholine (B1216132) Receptor Superagonist
Iperoxo is a powerful synthetic agonist that targets muscarinic acetylcholine receptors (mAChRs).[1] Its primary mechanism of action is to bind to and activate these G protein-coupled receptors (GPCRs), mimicking and even surpassing the effects of the endogenous neurotransmitter, acetylcholine (ACh).[2][3] this compound displays a particularly high affinity for M1, M2, and M3 receptor subtypes.[1]
A key characteristic of this compound is its classification as a "superagonist".[2][3] This indicates that it possesses a higher intrinsic efficacy than acetylcholine, meaning it is more efficient at activating the receptor and eliciting a maximal cellular response.[2][3] The proposed molecular basis for this superagonism lies in its ability to interact with the orthosteric binding site of the receptor at two distinct points, leading to a more robust activation of the receptor protein.[2]
Upon binding to and activating mAChRs, this compound initiates a cascade of intracellular signaling events. This includes the activation of G proteins, which in turn triggers downstream signaling pathways.[1][3] Notably, this compound-induced receptor activation leads to the generation of phosphoinositides, mobilization of intracellular calcium ions, and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] The activation of these pathways underlies the diverse physiological and pharmacological effects of this compound.
Quantitative Data Summary
The following table summarizes the reported potency of this compound at various muscarinic acetylcholine receptor subtypes.
| Receptor Subtype | Parameter | Value | Reference |
| M1 mAChR | pEC50 | 9.87 | [1] |
| M2 mAChR | pEC50 | 10.1 | [1] |
| M3 mAChR | pEC50 | 9.78 | [1] |
| M2 mAChR | EC50 | 2.12 nM | |
| M4 mAChR | EC50 | 8.47 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of this compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of this compound to different mAChR subtypes. A tritiated form of this compound ([³H]this compound) is often used as the radioligand.
-
Membrane Preparation: Cells (e.g., CHO cells) stably expressing a specific human mAChR subtype are harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Binding Reaction: The isolated membranes are incubated with increasing concentrations of [³H]this compound in a suitable buffer. To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., atropine).
-
Separation and Detection: After incubation, the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
G-Protein Activation Assays ([³⁵S]GTPγS Binding)
This assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an indicator of G protein activation.
-
Membrane Preparation: Similar to the radioligand binding assays, membranes from cells expressing the mAChR of interest are prepared.
-
Assay Reaction: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of this compound in an assay buffer.
-
Incubation and Termination: The reaction is allowed to proceed for a specific time at a controlled temperature and then terminated by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the logarithm of the agonist concentration. The EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) are determined by non-linear regression analysis.
Measurement of Downstream Signaling (e.g., Calcium Mobilization)
This type of assay assesses the functional consequence of receptor activation by measuring changes in the concentration of intracellular second messengers, such as calcium.
-
Cell Culture and Loading: Cells expressing the target mAChR are cultured in multi-well plates. Prior to the experiment, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist Stimulation: The baseline fluorescence of the cells is measured. Then, different concentrations of this compound are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time using a fluorescence plate reader or a microscope.
-
Data Analysis: The peak fluorescence response is typically used to quantify the effect of the agonist. The data are then plotted against the agonist concentration to determine the EC50 and Emax.
Visualizations
Signaling Pathway of this compound
Caption: this compound-mediated activation of M1/M3 mAChRs and downstream signaling.
Experimental Workflow for Determining Agonist Potency
Caption: Workflow for characterizing the potency and efficacy of this compound.
References
Iperoxo: A Technical Guide to a Muscarinic Acetylcholine Receptor Superagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iperoxo is a potent synthetic agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), demonstrating exceptionally high efficacy, particularly at the M2 subtype, where it acts as a "superagonist," surpassing the functional activity of the endogenous ligand, acetylcholine (ACh).[1] This technical guide provides a comprehensive overview of this compound's pharmacological profile, including its binding affinity and functional potency across muscarinic receptor subtypes. Detailed experimental protocols for key assays used to characterize this compound are provided, along with visualizations of its signaling pathways and a typical experimental workflow. This document is intended to serve as a resource for researchers in pharmacology and drug development investigating the therapeutic potential and molecular mechanisms of potent cholinergic agents.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine (ACh) throughout the central and peripheral nervous systems.[2] Five subtypes, M1 through M5, have been identified, each with distinct tissue distributions and signaling properties.[2] The M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[3] The M2 and M4 receptors, in contrast, couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity.[3]
This compound has emerged as a significant pharmacological tool due to its remarkable potency and efficacy.[1] Its "superagonist" activity at the M2 receptor, where it elicits a greater maximal response than ACh, has provided valuable insights into the activation mechanisms of GPCRs.[1] The proposed mechanism for this superagonism involves a dual interaction with the orthosteric binding site of the receptor.[1] This unique profile makes this compound a valuable probe for studying muscarinic receptor function and a potential scaffold for the development of novel therapeutics targeting cholinergic pathways.
Quantitative Pharmacological Data
The following tables summarize the binding affinity (pKi), functional potency (pEC50), and maximal efficacy (Emax) of this compound in comparison to the endogenous agonist, Acetylcholine (ACh), at human muscarinic acetylcholine receptor subtypes.
Table 1: Comparative Binding Affinity (pKi) and Functional Potency (pEC50) of this compound and Acetylcholine at Muscarinic Receptor Subtypes
| Ligand | Receptor Subtype | pKi | pEC50 | Reference(s) |
| This compound | M1 | - | 9.87 | [4] |
| M2 | - | 10.1 | [4] | |
| M3 | - | 9.78 | [4] | |
| M4 | - | - (EC50 = 8.47 nM) | [5] | |
| M5 | - | - | - | |
| Acetylcholine | M1 | ~4.1-5.5 | ~5.1-6.1 | [6] |
| M2 | ~4.4-6.0 | ~5.8-6.8 | [6] | |
| M3 | ~4.2-5.7 | ~5.6-6.6 | [7] | |
| M4 | ~4.0-5.4 | ~5.5-6.5 | [6] | |
| M5 | - | - | - |
Table 2: Comparative Efficacy (Emax) of this compound and Acetylcholine at Muscarinic Receptor Subtypes
| Ligand | Receptor Subtype | Emax (% of Acetylcholine) | Reference(s) |
| This compound | M1 | ~149% | [6] |
| M2 | >100% (Superagonist) | [1] | |
| M3 | - | - | |
| M4 | - | - | |
| M5 | - | - | |
| Acetylcholine | M1 | 100% | [6] |
| M2 | 100% | [1] | |
| M3 | 100% | [7] | |
| M4 | 100% | [6] | |
| M5 | 100% | - |
Note: Emax values are expressed relative to the maximal response induced by Acetylcholine, which is set to 100%. Data for all subtypes for this compound is not available in this comparative format.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
Objective: To measure the displacement of a radiolabeled antagonist from muscarinic receptors by this compound.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB)
-
This compound (or other competing ligand) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled antagonist at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist.
Objective: To quantify the this compound-stimulated binding of [³⁵S]GTPγS to G proteins coupled to muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest
-
[³⁵S]GTPγS
-
GDP
-
This compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, GDP (to ensure G proteins are in their inactive state), and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the plate for a short period to allow this compound to bind to the receptors.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of this compound concentration to determine the EC50 (potency) and Emax (efficacy).
Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors (M1, M3, M5).
Objective: To measure the this compound-induced calcium flux in cells expressing M1, M3, or M5 receptors.
Materials:
-
Whole cells expressing the muscarinic receptor subtype of interest
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound at various concentrations
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
A fluorescence plate reader or microscope capable of kinetic measurements
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific period.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response as a function of this compound concentration to determine the EC50 and Emax.
Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation, providing a holistic view of the cellular response.
Objective: To measure the integrated cellular response to this compound binding to muscarinic receptors.
Materials:
-
Whole cells expressing the muscarinic receptor subtype of interest
-
DMR-compatible microplates (e.g., Epic® biosensor microplates)
-
This compound at various concentrations
-
Assay buffer
-
A DMR instrument (e.g., Corning® Epic® system)
Procedure:
-
Cell Seeding: Seed cells directly onto the biosensor surface of the DMR microplate and culture until confluent.
-
Baseline Reading: Place the plate in the DMR instrument and record a stable baseline reading.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Response Measurement: Continuously monitor the change in the resonant wavelength of the biosensor, which reflects the dynamic mass redistribution within the cell.
-
Data Analysis: Analyze the kinetic response curves to determine parameters such as the peak response (Emax) and the concentration required to produce 50% of the maximal response (EC50).
Signaling Pathways and Experimental Workflow
Muscarinic Receptor Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of Gq/11- and Gi/o-coupled muscarinic receptors by this compound.
Caption: Gq/11-coupled muscarinic receptor signaling pathway activated by this compound.
Caption: Gi/o-coupled muscarinic receptor signaling pathway activated by this compound.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical workflow for the pharmacological characterization of this compound.
References
- 1. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic cholinoreceptors (M1-, M2-, M3- and M4-type) modulate the acetylcholine secretion in the frog neuromuscular junction. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | mACh agonist | Hello Bio [hellobio.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of muscarinic receptor antagonists on acetylcholine-induced contractions of jejunal smooth muscle in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Iperoxo: A Technical Guide to its Discovery, Synthesis, and Application in Muscarinic Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iperoxo, a potent superagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), has emerged as a critical tool in the study of G protein-coupled receptor (GPCR) signaling and pharmacology. Its high affinity and efficacy, particularly for the M2 and M4 receptor subtypes, have made it an invaluable molecular probe for investigating receptor activation, conformational changes, and downstream signaling cascades. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, along with detailed experimental protocols for its application in research settings.
Discovery and Synthesis of this compound
This compound, chemically known as (4-[(4,5-dihydro-3-isoxazolyl)oxy]-N,N,N-trimethyl-2-butyn-1-aminium iodide), was first reported as a potent muscarinic agonist in 1999. Its synthesis involves a multi-step process culminating in the formation of the characteristic isoxazole (B147169) ring and the quaternization of the amine.
Synthetic Pathway Overview
The synthesis of this compound can be conceptualized in three main stages:
-
Preparation of the Precursor Alcohol: The synthesis begins with the formation of 4-(dimethylamino)-2-butyn-1-ol.
-
1,3-Dipolar Cycloaddition: The isoxazole ring is constructed via a 1,3-dipolar cycloaddition reaction between the alkyne moiety of the precursor and a nitrile oxide.[1][2]
-
Quaternization: The final step involves the quaternization of the tertiary amine to yield the quaternary ammonium (B1175870) salt, this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 4-(dimethylamino)-2-butyn-1-ol
A common method for the synthesis of similar amino alkynols involves the reaction of a suitable propargyl alcohol derivative with an amine.
-
Materials: Propargyl alcohol, paraformaldehyde, dimethylamine (B145610), copper(I) chloride.
-
Procedure:
-
A mixture of paraformaldehyde and dimethylamine in a suitable solvent (e.g., dioxane) is heated to generate the Eschenmoser's salt precursor in situ.
-
Propargyl alcohol is added to the reaction mixture in the presence of a catalytic amount of copper(I) chloride.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The product, 4-(dimethylamino)-2-butyn-1-ol, is isolated and purified using standard techniques such as distillation or column chromatography.
-
Step 2: 1,3-Dipolar Cycloaddition for Isoxazole Formation
The isoxazole ring is formed by the reaction of the alkyne with a nitrile oxide, which can be generated in situ from an appropriate oxime.[1][2]
-
Materials: 4-(dimethylamino)-2-butyn-1-ol, acetaldehyde (B116499) oxime, sodium hypochlorite (B82951).
-
Procedure:
-
Acetaldehyde oxime is dissolved in a suitable solvent (e.g., dichloromethane).
-
An aqueous solution of sodium hypochlorite is added dropwise to the oxime solution to generate acetonitrile (B52724) oxide in situ.
-
A solution of 4-(dimethylamino)-2-butyn-1-ol in the same solvent is then added to the reaction mixture.
-
The reaction is stirred at room temperature, and the progress is monitored by TLC.
-
Upon completion, the organic layer is separated, washed, dried, and concentrated to yield 3-(hydroxymethyl)-4,5-dihydroisoxazol-4-yl)methyl)dimethylamine.
-
The product is purified by column chromatography.
-
Step 3: Quaternization of the Tertiary Amine
The final step is the quaternization of the dimethylamino group to form the trimethylammonium iodide salt.
-
Materials: 3-(hydroxymethyl)-4,5-dihydroisoxazol-4-yl)methyl)dimethylamine, methyl iodide, acetone.
-
Procedure:
-
The tertiary amine from the previous step is dissolved in acetone.
-
An excess of methyl iodide is added to the solution.
-
The reaction mixture is stirred at room temperature, typically overnight.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold acetone, and dried under vacuum.
-
Biological Activity and Mechanism of Action
This compound is a highly potent and efficacious agonist at muscarinic acetylcholine receptors. It exhibits "superagonism," meaning it can elicit a greater maximal response than the endogenous agonist, acetylcholine, at certain receptor subtypes.
Receptor Subtype Selectivity and Potency
This compound displays a preference for the M2 and M4 receptor subtypes, with reported picomolar affinities.[3] Its high efficacy at these receptors makes it a valuable tool for studying their function.
| Receptor Subtype | pEC50 |
| M1 | 9.87 |
| M2 | 10.1 |
| M3 | 9.78 |
Signaling Pathways
Activation of muscarinic receptors by this compound initiates a cascade of intracellular signaling events. These pathways are primarily mediated by the coupling of the receptor to heterotrimeric G proteins. The specific G protein activated depends on the receptor subtype.
-
M2 and M4 Receptors: These receptors predominantly couple to Gi/o proteins. Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
This compound-induced receptor activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to characterize the activity of this compound.
Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation.
References
The Role of Iperoxo in Advancing G-Protein-Coupled Receptor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in cellular signaling and making them a primary target for drug discovery. The study of their activation, conformational changes, and signaling pathways is crucial for understanding their function and for the development of novel therapeutics. Iperoxo, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, has emerged as a critical tool in this field. Its unique properties, including high affinity and "superagonist" efficacy, have enabled researchers to probe the intricacies of GPCR function with unprecedented detail. This technical guide provides an in-depth overview of this compound's application in GPCR research, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
This compound: A Potent Muscarinic Superagonist
This compound is a synthetic agonist that exhibits exceptionally high potency and efficacy at muscarinic acetylcholine receptors, a class of GPCRs crucial for various physiological functions. It has been classified as a "superagonist," meaning it can elicit a greater maximal response than the endogenous agonist, acetylcholine (ACh).[1][2] This property makes this compound an invaluable tool for stabilizing active receptor conformations, which has been instrumental in the structural determination of muscarinic receptors.[3]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 4-(4,5-dihydro-1,2-oxazol-3-yloxy)but-2-ynyl-trimethylazanium |
| Molecular Formula | C10H17N2O2+ |
| Molecular Weight | 197.25 g/mol |
| CAS Number | 247079-84-1 |
Source: PubChem CID 10104167[4]
Quantitative Pharmacological Data of this compound
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50/EC50) of this compound at the five human muscarinic acetylcholine receptor subtypes (M1-M5). This data highlights the high affinity of this compound, particularly for the M2 and M4 receptor subtypes.
Binding Affinity of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | pKi | Ki (nM) |
| M1 | 8.7 | 2.0 |
| M2 | 10.0 | 0.1 |
| M3 | 8.8 | 1.6 |
| M4 | 9.8 | 0.16 |
| M5 | 8.4 | 4.0 |
Source: Schrage R, et al. (2014) Biochem Pharmacol.
Functional Potency of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | pEC50 | EC50 (nM) | Assay |
| M1 | 9.87 | 0.13 | Phosphoinositide generation |
| M2 | 10.1 | 0.08 | G-protein activation |
| M3 | 9.78 | 0.17 | Phosphoinositide generation |
| M4 | - | 8.47 | Not Specified |
| M5 | - | - | Not Reported |
Sources: MedchemExpress, Hello Bio[5][6]
Key Signaling Pathways Investigated with this compound
This compound's potent agonism facilitates the study of various GPCR signaling cascades. Upon binding to muscarinic receptors, particularly M1 and M3, this compound stimulates Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. At M2 and M4 receptors, it primarily activates Gi/o proteins, inhibiting adenylyl cyclase and modulating ion channels.
Experimental Protocols
Detailed methodologies are essential for the reproducible application of this compound in GPCR research. The following sections outline key experimental protocols.
Radioligand Binding Assay with [³H]this compound
This protocol is adapted from general radioligand binding assay procedures and tailored for the use of [³H]this compound to determine its binding affinity for muscarinic receptors.
Materials:
-
Cells or tissues expressing the muscarinic receptor of interest (e.g., CHO cells stably expressing human M2 receptors).
-
[³H]this compound (Tritiated this compound).
-
Unlabeled this compound or other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of [³H]this compound (usually at or below its Kd value).
-
Increasing concentrations of the unlabeled competing ligand (e.g., this compound).
-
For total binding, add buffer instead of the competing ligand.
-
For non-specific binding, add a high concentration of an unlabeled ligand (e.g., atropine).
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound [³H]this compound.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of [³H]this compound).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that measures the redistribution of cellular biomass upon receptor activation. It provides an integrated readout of cellular signaling.
Materials:
-
Cells expressing the muscarinic receptor of interest.
-
DMR-compatible microplates (e.g., Corning Epic® plates).
-
DMR instrument.
-
This compound and other test compounds.
-
Assay buffer.
Procedure:
-
Cell Seeding: Seed the cells into the DMR-compatible microplates and allow them to adhere and form a confluent monolayer overnight.
-
Baseline Measurement: Place the microplate into the DMR instrument and record a stable baseline reading.
-
Compound Addition: Add this compound or other test compounds at various concentrations to the wells.
-
Real-time Monitoring: Immediately start monitoring the DMR signal in real-time. The signal reflects the integrated cellular response to receptor activation.
-
Data Analysis: Analyze the kinetic data to determine parameters such as the maximal response (Emax) and the potency (EC50) of the compounds.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors (M1, M3, M5) by this compound.
Materials:
-
Cells expressing the muscarinic receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and other test compounds.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Injection: Use the plate reader's injection system to add this compound at various concentrations to the wells.
-
Fluorescence Measurement: Immediately after injection, measure the change in fluorescence over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound and plot the data to calculate the EC50 value.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, a downstream event in many GPCR signaling pathways, including those activated by this compound.
Materials:
-
Cells expressing the muscarinic receptor of interest.
-
This compound and other test compounds.
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Western blotting equipment and reagents or an ELISA-based detection kit.
Procedure (Western Blotting):
-
Cell Treatment: Treat the cells with various concentrations of this compound for a specific time period.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-ERK1/2 to total ERK1/2.
This compound in Structural Biology
This compound's ability to stabilize the active conformation of muscarinic receptors has been a game-changer for structural biologists. Its use was critical in solving the high-resolution crystal structures of the M2 and M3 muscarinic receptors in their active states.[3] These structures have provided invaluable insights into the molecular mechanisms of GPCR activation and allosteric modulation.
The general workflow for GPCR crystallization, which would have been adapted for use with this compound, is outlined below.
Conclusion
This compound has proven to be an indispensable pharmacological tool for the study of G-protein-coupled receptors. Its high potency and superagonist properties have enabled detailed investigations into receptor activation, signaling pathways, and the determination of high-resolution receptor structures. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to leverage the power of this compound to unravel the complexities of GPCR biology and to facilitate the development of novel therapeutics targeting this important class of receptors.
References
- 1. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optical dynamic mass redistribution assay reveals biased signaling of dualsteric GPCR activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Applying label-free dynamic mass redistribution technology to frame signaling of G protein–coupled receptors noninvasively in living cells | Springer Nature Experiments [experiments.springernature.com]
- 6. A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Iperoxo at Muscarinic Acetylcholine Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iperoxo is a potent synthetic agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), demonstrating a complex pharmacological profile across the five receptor subtypes (M1-M5). This document provides an in-depth technical overview of this compound's binding affinity, potency, and efficacy at each mAChR subtype, supported by detailed experimental methodologies and visual representations of key signaling pathways and workflows. This compound exhibits distinct characteristics, most notably its "superagonist" activity at the M2 receptor, where its efficacy surpasses that of the endogenous agonist, acetylcholine. This guide consolidates available quantitative data into structured tables for comparative analysis and elucidates the signaling cascades initiated by this compound's interaction with these critical G protein-coupled receptors (GPCRs).
Introduction
Muscarinic acetylcholine receptors are integral to the regulation of numerous physiological functions, making them significant targets for therapeutic intervention in a wide range of diseases. The five mAChR subtypes (M1-M5) are differentially expressed throughout the body and couple to distinct G protein signaling pathways. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[1] Conversely, the M2 and M4 subtypes predominantly couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1] this compound, a powerful mAChR agonist, has emerged as a valuable pharmacological tool for elucidating the nuanced functions of these receptors. Its unique properties, particularly its high affinity and efficacy, have facilitated detailed studies of receptor activation and signaling.
Quantitative Pharmacological Data
The following tables summarize the binding affinity (pKi), potency (pEC50), and efficacy (Emax) of this compound at the five human muscarinic acetylcholine receptor subtypes. Data has been compiled from multiple studies and presented for comparative purposes. It is important to note that experimental conditions may vary between studies.
Table 1: this compound Binding Affinity (pKi) at mAChR Subtypes
| Subtype | pKi | Notes | Reference |
| M1 | 5.67 (as pKd) | Displacement of [3H]NMS in CHO cell membranes. | [2] |
| M2 | Picomolar range | Determined by [3H]this compound saturation binding. | [1][3] |
| M3 | - | Data not available in a comparable format. | |
| M4 | Picomolar range | Determined by [3H]this compound saturation binding. | [1][3] |
| M5 | - | Data not available in a comparable format. |
Table 2: this compound Potency (pEC50) at mAChR Subtypes
| Subtype | pEC50 | Assay | Reference |
| M1 | 9.87 | Functional Assay | [4] |
| M2 | 10.1 | Functional Assay | [4] |
| M3 | 9.78 | Functional Assay | [4] |
| M4 | 8.47 | Functional Assay | [5] |
| M5 | - | Data not available. |
Table 3: this compound Efficacy (Emax) and Signaling Profile
| Subtype | Efficacy Profile | Signaling Pathway | Notes | Reference |
| M1 | High Efficacy | Gq/11 -> PLC -> IP3/DAG -> Ca2+ mobilization | Potent activation. | [4] |
| M2 | "Superagonist" | Gi/o -> AC inhibition; Gs activation | Efficacy exceeds that of acetylcholine. Can also activate Gs pathway. | [6] |
| M3 | High Efficacy | Gq/11 -> PLC -> IP3/DAG -> Ca2+ mobilization | Potent activation. | [4] |
| M4 | Potent Agonist | Gi/o -> AC inhibition | [5] | |
| M5 | Impaired Signaling | Gα16 | Impaired signaling observed in a Gα16 fusion protein assay. | [1] |
Signaling Pathways
This compound activates distinct downstream signaling cascades depending on the mAChR subtype it binds to. The following diagrams illustrate the primary signaling pathways for Gq/11-coupled and Gi/o-coupled receptors.
Experimental Protocols
The characterization of this compound's pharmacological profile has been achieved through a variety of in vitro experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. For this compound, both saturation and competition binding assays have been utilized, often with tritiated this compound ([3H]this compound) as the radioligand.
a) Saturation Binding Assay: This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand.
-
Cell Preparation: Membranes from cells recombinantly expressing a specific mAChR subtype (e.g., CHO or HEK293 cells) are prepared.
-
Incubation: A fixed amount of cell membrane preparation is incubated with increasing concentrations of [3H]this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand, such as atropine) from total binding. The Kd and Bmax values are then determined by non-linear regression analysis of the specific binding data.
b) Competition Binding Assay: This assay determines the inhibitory constant (Ki) of an unlabeled ligand (this compound) by measuring its ability to displace a labeled ligand from the receptor.
-
Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and increasing concentrations of unlabeled this compound.
-
Separation and Quantification: As described for the saturation binding assay.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response following receptor activation by an agonist, providing information on potency (EC50) and efficacy (Emax).
a) Calcium Mobilization Assay: This assay is used for Gq/11-coupled receptors (M1, M3, M5) and measures the increase in intracellular calcium concentration upon agonist stimulation.
-
Cell Loading: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Cells are stimulated with varying concentrations of this compound.
-
Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader or microscope.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.
b) cAMP Inhibition Assay: This assay is used for Gi/o-coupled receptors (M2, M4) and measures the decrease in intracellular cAMP levels.
-
Cell Treatment: Cells are pre-treated with forskolin (B1673556) or another adenylyl cyclase activator to stimulate cAMP production.
-
Stimulation: Cells are then treated with varying concentrations of this compound.
-
Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or assays based on fluorescence resonance energy transfer (FRET).
-
Data Analysis: Dose-response curves are plotted to determine the IC50 (for inhibition) and Emax values.
Conclusion
This compound stands out as a highly potent and efficacious agonist at muscarinic acetylcholine receptors, with a particularly remarkable "superagonist" profile at the M2 subtype. Its high affinity for the M2 and M4 receptors makes [3H]this compound an invaluable tool for direct labeling and characterization of these subtypes. The distinct signaling pathways activated by this compound across the mAChR family underscore the potential for developing subtype-selective therapeutic agents. While comprehensive, directly comparable quantitative data for all five subtypes remains an area for further investigation, the existing body of research clearly establishes this compound as a critical pharmacological probe. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working to unravel the complexities of muscarinic receptor pharmacology and to design novel therapeutics targeting this important receptor family.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
Iperoxo's Impact on Neuronal Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iperoxo (B8088848), a potent synthetic superagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), has emerged as a critical tool in dissecting the complexities of cholinergic signaling in the nervous system. This technical guide provides an in-depth analysis of this compound's mechanism of action, its profound effects on downstream neuronal signaling pathways, and the experimental methodologies used to elucidate these properties. By presenting a comprehensive overview of the existing preclinical data, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's potential as a pharmacological probe and a lead compound for therapeutic innovation.
Introduction to this compound
This compound is a powerful agonist for muscarinic acetylcholine receptors, demonstrating significantly higher efficacy than the endogenous neurotransmitter, acetylcholine (ACh)[1][2]. This "superagonism" is attributed to its unique interaction with the orthosteric binding site of the receptor, engaging in a manner that promotes a more pronounced and sustained activation state[1]. As a non-selective agonist, this compound activates multiple mAChR subtypes, primarily M1, M2, and M3, making it a valuable tool for studying the collective roles of these receptors in neuronal function[3]. Its utility is further enhanced by its tritiated form, [³H]this compound, which allows for direct investigation of receptor conformational changes and binding kinetics[3][4].
Mechanism of Action and Receptor Activation
This compound's primary mechanism of action is the direct activation of G protein-coupled muscarinic acetylcholine receptors. It binds to the same orthosteric site as acetylcholine but induces a receptor conformation that leads to more efficient G protein coupling and subsequent downstream signaling[1].
Superagonistic Activity
The superior efficacy of this compound compared to acetylcholine is a defining characteristic. This "superagonism" is believed to arise from a parallel activation mechanism involving two distinct interaction points within the orthosteric binding pocket[1][2]. This enhanced interaction stabilizes an active receptor conformation, leading to a more robust signaling output.
G Protein Coupling
This compound-bound mAChRs couple to a variety of G proteins, initiating distinct intracellular signaling cascades. At the M2 receptor, this compound demonstrates a preference for Gi protein coupling, which is positively allosterically modulated by this interaction[4]. However, it can also induce coupling to Gs and Gq proteins, albeit with different efficiencies[1][4]. Studies have also shown that this compound's signaling can be biased, with impaired Gα16 signaling observed at M5 receptors[5].
Neuronal Signaling Pathways Modulated by this compound
Activation of mAChRs by this compound triggers a cascade of intracellular events that profoundly influence neuronal excitability and function. The primary downstream pathways affected include phosphoinositide hydrolysis, calcium mobilization, and ERK1/2 phosphorylation[3].
Phosphoinositide (PI) Signaling Pathway
Upon activation of Gq-coupled receptors like M1 and M3, this compound stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to activate IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores.
Gi-Mediated Signaling Pathway
Activation of Gi-coupled receptors, such as the M2 receptor, by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and reduced neuronal excitability.
Synergistic Regulation with Allosteric Modulators
The signaling output of this compound can be further modulated by allosteric ligands. For instance, the positive allosteric modulator LY2119620 acts synergistically with this compound at the M2 receptor, enhancing its affinity and potency[6]. This synergistic regulation involves a complex network of interactions within the receptor, with key residues such as Y403 and F396 playing crucial roles in the information transfer from the allosteric to the orthosteric site[6][7].
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity at muscarinic acetylcholine receptors.
Table 1: Potency of this compound at Human Muscarinic Receptors
| Receptor Subtype | pEC50 |
| M1 | 9.87[3] |
| M2 | 10.1[3] |
| M3 | 9.78[3] |
Table 2: Analgesic Activity of this compound in Rats
| Parameter | Value |
| Administration Route | Subcutaneous (sc) |
| Dose | 0.01 mg/kg[3] |
| ID50 | 1 µg/kg[3] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the effects of this compound.
Cell Culture and Transfection
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic acetylcholine receptor (CHO-hM2) are commonly used[1].
-
Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure stable receptor expression.
Dynamic Mass Redistribution (DMR) Assays
-
Principle: DMR is a label-free technology that measures dynamic changes in local dielectric constant upon receptor activation, reflecting global cellular responses such as mass redistribution.
-
Protocol Outline:
-
CHO-hM2 cells are seeded in DMR-compatible microplates and grown to confluence.
-
Cells are washed and incubated in a serum-free medium.
-
A baseline DMR signal is recorded before the addition of this compound.
-
This compound is added at various concentrations, and the DMR response is monitored over time.
-
For studying Gs signaling, cells are pre-treated with pertussis toxin (PTX) to inactivate Gi proteins[1].
-
Radioligand Binding Assays
-
Principle: These assays are used to determine the binding affinity of this compound for mAChRs. Competition binding assays with a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), are commonly performed.
-
Protocol Outline:
-
Membranes from CHO-hM2 cells are prepared.
-
Membranes are incubated with a fixed concentration of [³H]NMS and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The data are analyzed to determine the inhibitory constant (Ki) of this compound.
-
Conclusion and Future Directions
This compound stands as a powerful pharmacological tool for investigating muscarinic acetylcholine receptor function. Its superagonistic properties and well-characterized effects on neuronal signaling pathways provide a solid foundation for further research. Future studies could focus on developing subtype-selective this compound analogs to dissect the specific roles of individual mAChR subtypes in health and disease. Moreover, leveraging the synergistic interactions between this compound and allosteric modulators may open new avenues for the development of highly specific and efficacious therapeutics for a range of neurological and psychiatric disorders. The detailed understanding of this compound's mechanism of action presented in this guide serves as a valuable resource for advancing these research and development efforts.
References
- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic regulation mechanism of this compound and LY2119620 for muscarinic acetylcholine M2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic regulation mechanism of this compound and LY2119620 for muscarinic acetylcholine M2 receptor - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Vivo Analgesic Efficacy of Iperoxo: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo analgesic effects of Iperoxo, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, in established animal models of pain. This compound has demonstrated significant dose-dependent analgesic properties, primarily mediated through its action as a "superagonist" at the M2 subtype of muscarinic receptors. This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.
Quantitative Analgesic Profile of this compound and Derivatives
The analgesic potential of this compound and its hybrid derivatives has been quantified in rodent models of visceral and thermal pain. The data consistently show a potent, dose-dependent reduction in pain behaviors following subcutaneous administration.
Table 1: Analgesic Efficacy of this compound Hybrid Derivatives in the Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (µg/kg, s.c.) | Mean Number of Writhes (± SEM) | % Inhibition | Statistical Significance (p-value) |
| Vehicle (Control) | - | 25.3 ± 2.1 | - | - |
| Iper-9-N | 100 | 5.2 ± 1.5 | 79.4 | p < 0.01 |
| Iper-10-N | 100 | 4.8 ± 1.2 | 81.0 | p < 0.01 |
| Iper-9-P | 100 | 6.1 ± 1.8 | 75.9 | p < 0.01 |
| Iper-10-P | 100 | 5.5 ± 1.6 | 78.3 | p < 0.01 |
Data derived from studies on this compound hybrid derivatives, demonstrating potent anti-nociceptive effects in a model of visceral pain.[1][2]
Table 2: Analgesic Efficacy of this compound Hybrid Derivatives in the Hot Plate Test in Mice
| Compound | Dose (µg/kg, s.c.) | Time Point (min) | Latency (s ± SEM) | % Maximum Possible Effect (% MPE) | Statistical Significance (p-value) |
| Vehicle (Control) | - | 30 | 12.4 ± 1.1 | - | - |
| Iper-9-N | 100 | 30 | 25.8 ± 2.3 | 74.4 | p < 0.01 |
| Iper-10-N | 100 | 30 | 28.1 ± 2.5 | 87.2 | p < 0.01 |
| Iper-9-P | 100 | 30 | 24.9 ± 2.2 | 70.0 | p < 0.01 |
| Iper-10-P | 100 | 30 | 26.5 ± 2.4 | 78.3 | p < 0.01 |
Data represent the peak analgesic effect observed 30 minutes post-administration in a model of thermal nociception.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the standard protocols used to assess the analgesic effects of this compound.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally acting analgesics by inducing visceral pain.
Animals: Male Swiss albino mice (20-25 g).
Methodology:
-
Animals are acclimatized to the laboratory environment for at least one hour before testing.
-
Test compounds (this compound derivatives) or vehicle are administered subcutaneously (s.c.).[3][4]
-
After a predetermined pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 ml/kg.
-
Immediately after the acetic acid injection, mice are placed individually into observation chambers.
-
A 5-minute latency period is allowed, after which the number of writhes (a characteristic stretching behavior) is counted for a 5-minute period (from the 6th to the 10th minute post-injection).[1]
-
The percentage of analgesic activity is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.
Statistical Analysis: Data are typically expressed as mean ± SEM. Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for comparison against the control group.[1]
Hot Plate Test
This method assesses the response to thermal pain and is effective for evaluating centrally acting analgesics.
Animals: Male Swiss albino mice (20-25 g).
Methodology:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
A baseline latency is determined for each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.
-
Animals are then administered the test compounds (this compound derivatives) or vehicle subcutaneously.
-
At various time points post-administration (e.g., 15, 30, 45, 60 minutes), the latency to the nociceptive response is measured again.[2]
-
The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Statistical Analysis: Data are expressed as mean latency (s) ± SEM. Statistical analysis is performed using a two-way ANOVA (treatment x time) followed by Bonferroni's post-hoc test.[2]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagrams
The following diagrams illustrate the sequential steps of the key in vivo analgesic assays.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
References
Unraveling the Superagonism of Iperoxo at M2 Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the phenomenon of superagonism exhibited by the synthetic ligand Iperoxo at the M2 muscarinic acetylcholine (B1216132) receptor (M2R). This compound, an extremely potent muscarinic agonist, demonstrates a significantly higher efficacy in activating M2Rs than the endogenous neurotransmitter, acetylcholine (ACh).[1][2][3] This guide will delve into the molecular mechanisms, signaling pathways, and experimental methodologies used to characterize this remarkable pharmacological property, providing a comprehensive resource for researchers in the field of G protein-coupled receptor (GPCR) pharmacology and drug discovery.
Core Concept: Superagonism at the M2 Receptor
Superagonism refers to the ability of a synthetic agonist to elicit a greater maximal response from a receptor than its endogenous agonist.[4][5][6] In the context of the M2 receptor, this compound has been shown to possess a supraphysiological efficacy, meaning it is more efficient at activating the receptor and initiating downstream signaling cascades than acetylcholine.[1][2][3] This enhanced efficacy is not simply a matter of higher potency (requiring a lower concentration to achieve a half-maximal response), but a fundamentally greater signaling output at saturating concentrations.
The proposed molecular mechanism for this compound's superagonism involves a unique interaction with the orthosteric binding site of the M2 receptor. Unlike ACh, which primarily interacts with a single region of the binding pocket, this compound is thought to engage in parallel activation through two distinct interaction points within the orthosteric site.[1][2][3] This dual interaction is believed to stabilize a receptor conformation that is more active than that induced by the endogenous agonist.[4]
Quantitative Analysis of this compound's Efficacy
The superior signaling competence of this compound at the M2 receptor has been quantified through various in vitro assays. The following tables summarize key quantitative data from studies comparing this compound to acetylcholine and other muscarinic agonists.
Table 1: Potency and Efficacy of Muscarinic Agonists in Dynamic Mass Redistribution (DMR) Assays in CHO-hM2 Cells
| Agonist | pEC50 (Gi activation) | log τ (Gi activation) | pEC50 (Gs activation) | log τ (Gs activation) |
| This compound | 10.10 ± 0.22 | 2.64 ± 0.08 | 8.44 ± 0.20 | 1.15 ± 0.07 |
| Acetylcholine | 7.74 ± 0.25 | 0.92 ± 0.18 | 5.88 ± 0.24 | 0.53 ± 0.04 |
| Oxotremorine M | 8.47 ± 0.11 | 1.49 ± 0.39 | 6.76 ± 0.11 | 0.88 ± 0.04 |
Data extracted from Schrage et al., 2013.[2] pEC50 represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. log τ is a measure of operational efficacy.
Table 2: Potency and Efficacy of Muscarinic Agonists in [³⁵S]GTPγS Binding Assays in CHO-hM2 Cell Membranes
| Agonist | pEC50 | log τ |
| This compound | 9.87 ± 0.11 | 3.01 ± 0.11 |
| Acetylcholine | 7.21 ± 0.09 | 0.98 ± 0.10 |
| Oxotremorine M | 8.31 ± 0.07 | 2.08 ± 0.08 |
Data extracted from Schrage et al., 2013.[2]
Table 3: Binding Affinities of Muscarinic Ligands at the M2 Receptor
| Ligand | pKi |
| [³H]this compound | 10.37 ± 0.04 |
| This compound | 9.93 ± 0.03 |
| Acetylcholine | 6.96 ± 0.05 |
Data derived from radioligand binding studies.[7]
Signaling Pathways Activated by this compound
The M2 muscarinic receptor is a member of the Gi/o family of GPCRs.[8] Its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, under certain conditions, the M2 receptor can also couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP.[2] this compound has been shown to be a potent and efficacious agonist for both the canonical Gi and the non-canonical Gs signaling pathways.[2]
Furthermore, like other GPCRs, the M2 receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[9][10] The interaction of this compound with the M2 receptor also leads to the recruitment of β-arrestin.[9]
Below are diagrams illustrating the key signaling pathways activated by this compound at the M2 receptor.
References
- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Superagonism at G protein‐coupled receptors and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Superagonism at G protein‐coupled receptors and beyond | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the M2 muscarinic receptor-β-arrestin complex in a lipid nanodisc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the M2 muscarinic receptor-β-arrestin complex in a lipid nanodisc - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Tritiated Iperoxo ([³H]iperoxo): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritiated Iperoxo (B8088848) ([³H]this compound) is a powerful radioligand that has emerged as an invaluable tool for the study of muscarinic acetylcholine (B1216132) receptors (mAChRs). As a high-affinity superagonist, particularly at the M₂ and M₄ receptor subtypes, [³H]this compound allows for the direct probing of the active state of all five muscarinic receptor subtypes (M1-M5), a significant advantage over many radiolabeled antagonists.[1] Its use in radioligand binding assays, autoradiography, and functional studies provides crucial insights into the pharmacological and physiological roles of mAChRs, which are implicated in a wide range of physiological processes and disease states. This technical guide provides a comprehensive overview of the foundational research on [³H]this compound, including its binding characteristics, the experimental protocols for its use, and the signaling pathways it helps to elucidate.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound and its tritiated form at human muscarinic acetylcholine receptors, primarily in Chinese Hamster Ovary (CHO) cells expressing the individual receptor subtypes.
Table 1: Binding Affinity of this compound and [³H]this compound for Human Muscarinic Receptors
| Receptor Subtype | Ligand | pKd | Kd (nM) | Bmax (fmol/mg protein) | Cell System | Reference |
| M1 | This compound | 5.67 | 2137.96 | Not Reported | CHO cell membranes | [2] |
| M2 | [³H]this compound | Picomolar Affinity | Not Specified | Not Reported | Transfected CHO-cells | [1][3] |
| M3 | Not Reported | Not Reported | Not Reported | Not Reported | ||
| M4 | [³H]this compound | Picomolar Affinity | Not Specified | Not Reported | Transfected CHO-cells | [1][3] |
| M5 | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Functional Potency (pEC₅₀) of this compound at Human Muscarinic Receptors
| Receptor Subtype | pEC₅₀ | Cell System | Assay Type | Reference |
| M1 | 8.69 | CHO cells | IP1 Accumulation (FRET) | [2] |
| M2 | 9.8 | Not Specified | Not Specified | [2] |
| M3 | 9.78 | Guinea pig ileum | Electrically-induced response | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following sections provide outlines of key experimental protocols involving [³H]this compound.
Synthesis of Tritiated this compound ([³H]this compound)
While the precise, proprietary details of the synthesis of [³H]this compound are not widely published, the general approach involves the introduction of tritium (B154650) into the this compound molecule or a suitable precursor. Common tritiation techniques include:
-
Catalytic Reduction with Tritium Gas: This method involves the reduction of a precursor molecule containing a double or triple bond with tritium gas in the presence of a catalyst (e.g., palladium on carbon).
-
Reduction with Tritiated Borohydride: A precursor with a reducible functional group, such as a ketone, can be reduced using a tritiated reducing agent like sodium borotritide.
-
Catalytic Exchange with Tritium Gas or Tritiated Water: This involves the exchange of hydrogen atoms on the precursor molecule with tritium under catalytic conditions.
The final tritiated product requires rigorous purification, typically by High-Performance Liquid Chromatography (HPLC), to ensure high radiochemical purity.
Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the interaction of [³H]this compound with muscarinic receptors. These are typically performed using membranes prepared from cultured cells (e.g., CHO or HEK293) stably expressing a single subtype of the human muscarinic receptor.[4]
1. Membrane Preparation:
-
Culture cells expressing the target muscarinic receptor subtype to a high density.
-
Harvest the cells and wash with a suitable buffer (e.g., phosphate-buffered saline).
-
Lyse the cells using hypotonic buffer and mechanical homogenization.
-
Centrifuge the lysate at a low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
2. Saturation Binding Assay:
-
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of [³H]this compound.
-
Procedure:
-
Incubate a fixed amount of membrane protein with increasing concentrations of [³H]this compound.
-
For each concentration, prepare parallel incubations:
-
Total Binding: Membranes + [³H]this compound.
-
Non-specific Binding: Membranes + [³H]this compound + a high concentration of a competing non-radiolabeled ligand (e.g., atropine) to saturate the muscarinic receptors.
-
-
Incubate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding versus the concentration of [³H]this compound and fit the data to a one-site binding hyperbola to determine Kd and Bmax.[5][6]
-
3. Competition Binding Assay:
-
Objective: To determine the affinity (Ki) of a non-radiolabeled competing ligand for the muscarinic receptor.
-
Procedure:
-
Incubate a fixed amount of membrane protein with a fixed concentration of [³H]this compound (typically at or below its Kd value) and a range of concentrations of the unlabeled competitor drug.
-
Incubate to equilibrium.
-
Separate bound and free radioligand by rapid filtration and measure the bound radioactivity.
-
Data Analysis: Plot the percentage of specific [³H]this compound binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of [³H]this compound). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]this compound used and Kd is its equilibrium dissociation constant.[7]
-
In Vitro Receptor Autoradiography
This technique allows for the visualization and quantification of the distribution of muscarinic receptors in tissue sections.
1. Tissue Preparation:
-
Rapidly freeze the brain or other tissue of interest.
-
Using a cryostat, cut thin (e.g., 10-20 µm) sections and thaw-mount them onto microscope slides.[8][9]
-
Store the slide-mounted sections at -80°C.
2. Autoradiographic Labeling:
-
On the day of the experiment, bring the slides to room temperature.
-
Pre-incubate the sections in buffer to remove endogenous ligands.
-
Incubate the sections with a solution containing [³H]this compound at a concentration near its Kd.
-
To determine non-specific binding, incubate adjacent sections with [³H]this compound in the presence of a high concentration of an unlabeled competitor (e.g., atropine).
-
Wash the slides in ice-cold buffer to remove unbound radioligand, followed by a brief dip in distilled water.[8]
-
Dry the slides rapidly.
3. Imaging:
-
Appose the labeled and dried sections to a tritium-sensitive phosphor screen or autoradiographic film.[8]
-
Expose for a suitable period.
-
Scan the phosphor screen or develop the film to visualize the receptor distribution.
-
Quantify the signal using a densitometry system, with co-exposed tritium standards for calibration.
Functional Assays
Functional assays measure the cellular response to receptor activation by [³H]this compound.
1. cAMP Accumulation Assay (for M₂/M₄ receptors):
-
M₂ and M₄ receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
-
Procedure:
-
Plate cells expressing M₂ or M₄ receptors.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
Add varying concentrations of this compound (or [³H]this compound for binding correlation).
-
Incubate for a defined period.
-
Lyse the cells and measure cAMP levels using a suitable assay kit (e.g., TR-FRET or ELISA-based).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the EC₅₀.
-
2. Calcium Mobilization Assay (for M₁, M₃, M₅ receptors):
-
M₁, M₃, and M₅ receptors are coupled to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[10]
-
Procedure:
-
Plate cells expressing M₁, M₃, or M₅ receptors in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]
-
Add varying concentrations of this compound.
-
Measure the change in fluorescence intensity over time using a fluorescent plate reader.
-
Data Analysis: Plot the peak fluorescence response against the agonist concentration to determine the EC₅₀.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways activated by muscarinic receptors and the general workflows for the experimental protocols described.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: In Vitro Autoradiography Workflow.
Conclusion
[³H]this compound stands out as a superior radiolabeled agonist for the comprehensive study of muscarinic acetylcholine receptors. Its ability to label all five receptor subtypes, combined with its high affinity for the M₂ and M₄ subtypes, provides researchers with a versatile tool to investigate receptor pharmacology, distribution, and function. The experimental protocols and data presented in this guide offer a foundational framework for utilizing [³H]this compound in drug discovery and neuroscience research. Further detailed characterization of its binding kinetics and the development of more specific functional assays will continue to enhance its utility in elucidating the complex roles of the muscarinic cholinergic system.
References
- 1. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [³H]Iperoxo Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iperoxo (B8088848) is a potent "superagonist" at muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) comprising five subtypes (M1-M5). [³H]this compound, the tritiated form of this compound, serves as a high-affinity radioagonist. Unlike many traditional radioagonists, [³H]this compound has the distinct advantage of being suitable for labeling all five muscarinic receptor subtypes, making it a valuable tool for characterizing the binding of novel compounds and studying the activation state of these receptors.[1] This document provides detailed protocols for conducting saturation and competition radioligand binding assays using [³H]this compound to determine receptor affinity (Kd) and density (Bmax), as well as the inhibitory constant (Ki) of unlabeled ligands.
Data Presentation
The binding affinity of [³H]this compound varies across the five muscarinic receptor subtypes, showing a notable preference for the M2 and M4 subtypes with picomolar affinity.[1] The affinity for the M1, M3, and M5 subtypes is comparatively lower.
Table 1: Binding Affinities of [³H]this compound for Human Muscarinic Receptor Subtypes (M1-M5)
| Receptor Subtype | pKd | Kd (nM) |
| M1 | 5.67 | 2138 |
| M2 | Not Reported | Not Reported |
| M3 | Not Reported | Not Reported |
| M4 | Not Reported | Not Reported |
| M5 | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflow
Muscarinic receptors are involved in a multitude of physiological functions. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). The M2 and M4 subtypes predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Figure 1. Signaling pathways of muscarinic acetylcholine receptors.
The experimental workflow for a competition radioligand binding assay is a multi-step process designed to determine the affinity of an unlabeled test compound for a specific receptor.
Figure 2. Experimental workflow for a competition radioligand binding assay.
Experimental Protocols
The following are detailed protocols for membrane preparation, saturation binding, and competition binding assays using [³H]this compound.
Membrane Preparation from Cultured Cells or Tissues
-
Cell/Tissue Collection : Harvest cells expressing the target muscarinic receptor subtype or dissect the tissue of interest on ice.
-
Homogenization : Homogenize the cells or tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail.
-
Initial Centrifugation : Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove large debris and nuclei.
-
Membrane Pelleting : Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Washing : Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.
-
Final Resuspension and Storage : Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4 with 10% sucrose (B13894) as a cryoprotectant).
-
Protein Quantification : Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.
-
Storage : Aliquot the membrane preparation and store at -80°C until use.
[³H]this compound Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [³H]this compound for a specific muscarinic receptor subtype.
-
Assay Setup : In a 96-well plate, set up the assay in a final volume of 250 µL per well.
-
Radioligand Dilutions : Prepare serial dilutions of [³H]this compound in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) to cover a concentration range of approximately 0.1 to 10 times the expected Kd.
-
Total Binding : To triplicate wells, add 50 µL of each [³H]this compound dilution, 150 µL of the membrane preparation (typically 5-50 µg of protein), and 50 µL of binding buffer.
-
Non-specific Binding : To another set of triplicate wells, add 50 µL of each [³H]this compound dilution, 150 µL of the membrane preparation, and 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM atropine) to saturate the receptors.
-
Incubation : Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration : Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioactivity Measurement : Dry the filters, place them in scintillation vials with a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis : Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]this compound concentration. Analyze the specific binding data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
[³H]this compound Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace [³H]this compound from the receptor.
-
Assay Setup : In a 96-well plate, set up the assay in a final volume of 250 µL per well.
-
Test Compound Dilutions : Prepare serial dilutions of the unlabeled test compound in binding buffer.
-
Assay Plate Preparation :
-
Total Binding : To triplicate wells, add 50 µL of binding buffer, 50 µL of [³H]this compound (at a final concentration close to its Kd), and 150 µL of the membrane preparation.
-
Non-specific Binding : To triplicate wells, add 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM atropine), 50 µL of [³H]this compound, and 150 µL of the membrane preparation.
-
Competition : To triplicate wells for each concentration of the test compound, add 50 µL of the test compound dilution, 50 µL of [³H]this compound, and 150 µL of the membrane preparation.
-
-
Incubation : Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration : Terminate the incubation by rapid vacuum filtration as described in the saturation binding assay protocol.
-
Radioactivity Measurement : Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]this compound). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [³H]this compound used in the assay and Kd is the dissociation constant of [³H]this compound for the receptor.
References
Application Note: Protocol for Iperoxo-induced ERK Phosphorylation Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, plays a crucial role in regulating a variety of cellular processes, including proliferation, differentiation, and survival. The phosphorylation of ERK at Threonine 202 and Tyrosine 204 is a critical event for its activation. Iperoxo, a general term for peroxovanadium compounds such as potassium bisperoxo(1,10-phenanthroline)oxovanadate(V) (bpV(phen)), is a potent inhibitor of protein tyrosine phosphatases (PTPs). By inhibiting PTPs, this compound leads to the sustained phosphorylation and activation of upstream kinases, resulting in the robust activation of the ERK pathway.[1][2] This application note provides a detailed protocol for the detection of this compound-induced ERK phosphorylation using Western blotting.
Signaling Pathway
This compound compounds, like bpV(phen), are known to inhibit protein tyrosine phosphatases (PTPs). This inhibition leads to an increase in the phosphorylation status of various signaling molecules, including receptor tyrosine kinases (RTKs) and their downstream effectors. The activation of the ERK pathway by this compound is primarily mediated through the canonical Ras-Raf-MEK-ERK cascade. PTP inhibition enhances the signaling flux through this pathway, leading to sustained ERK phosphorylation. Some studies also suggest a potential for MEK-independent ERK activation by certain peroxovanadium compounds.
Caption: this compound-induced ERK signaling pathway.
Experimental Workflow
The overall workflow for assessing this compound-induced ERK phosphorylation involves cell culture and treatment, protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, immunodetection with specific antibodies, and finally, data analysis.
Caption: Experimental workflow for Western blot analysis.
Data Presentation
The following tables provide illustrative quantitative data for this compound (bpV(phen))-induced ERK phosphorylation. These are representative examples based on published findings that bpV(phen) induces strong and sustained ERK activation.[1][2] Researchers should perform their own experiments to generate specific data for their cell type and experimental conditions.
Table 1: Dose-Response of this compound (bpV(phen)) on ERK Phosphorylation
| bpV(phen) Concentration (µM) | Treatment Time (min) | Fold Change in p-ERK/Total ERK Ratio (Normalized to Control) |
| 0 (Control) | 30 | 1.0 |
| 0.1 | 30 | 2.5 |
| 0.3 | 30 | 5.8 |
| 1.0 | 30 | 12.3 |
| 3.0 | 30 | 15.1 |
| 10.0 | 30 | 14.5 |
Table 2: Time-Course of this compound (bpV(phen))-induced ERK Phosphorylation
| bpV(phen) Concentration (µM) | Treatment Time (min) | Fold Change in p-ERK/Total ERK Ratio (Normalized to t=0) |
| 3.0 | 0 | 1.0 |
| 3.0 | 5 | 8.2 |
| 3.0 | 15 | 14.5 |
| 3.0 | 30 | 15.1 |
| 3.0 | 60 | 13.8 |
| 3.0 | 120 | 10.5 |
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., RINm5F, HEK293)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
This compound compound (e.g., bpV(phen), potassium bisperoxo(1,10-phenanthroline)oxovanadate(V))
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-total-ERK1/2
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Deionized water
Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Culture cells in complete medium at 37°C in a humidified incubator with 5% CO2.
-
Before treatment, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation levels.[3]
-
Prepare a stock solution of this compound (e.g., bpV(phen)) in an appropriate solvent (e.g., water or DMSO).
-
Treat cells with the desired concentrations of this compound for the specified time points. For a negative control, treat cells with vehicle alone.
Protein Lysate Preparation
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To probe for total ERK, the membrane can be stripped and re-probed. Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature, followed by extensive washing in TBST.[3]
-
After stripping, block the membrane again and incubate with the primary antibody against total-ERK1/2 overnight at 4°C.
-
Repeat steps 8-12 with the appropriate HRP-conjugated anti-mouse secondary antibody.
Data Analysis
-
Quantify the band intensities for both phospho-ERK and total ERK using densitometry software (e.g., ImageJ).
-
For each sample, normalize the phospho-ERK signal to the corresponding total ERK signal.
-
Express the results as a fold change relative to the control group.
-
Present the data in tables and/or graphs.
References
Application Notes and Protocols: Iperoxo in the Study of Allosteric Modulation of Muscarinic Acetylcholine Receptors (mAChRs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. Their involvement in a wide range of physiological processes has made them attractive targets for therapeutic intervention in various diseases. Allosteric modulation of mAChRs offers a promising strategy for achieving receptor subtype selectivity and fine-tuning physiological responses. Iperoxo, a potent "superagonist" of mAChRs, has emerged as a valuable tool for investigating the intricacies of receptor activation and allosteric regulation.[1][2] This document provides detailed application notes and protocols for utilizing this compound in the study of allosteric modulation of mAChRs.
This compound is a highly potent agonist, particularly at the M2 receptor subtype, and its tritiated form, [³H]this compound, is the first radioagonist capable of probing all five muscarinic receptor subtypes.[3] Its unique properties, including its ability to stabilize the active state of the receptor, have made it instrumental in structural biology studies, notably in crystallizing the M2 muscarinic receptor in its active conformation.[3] Functionally, this compound stimulates downstream signaling pathways, including phosphoinositide generation, calcium ion mobilization, and ERK1/2 phosphorylation.[4]
Data Presentation
Table 1: Potency of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | pEC50 | Reference |
| M1 | 9.87 | [4] |
| M2 | 10.1 | [4] |
| M3 | 9.78 | [4] |
Table 2: Affinity of [³H]this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Affinity Range | Reference |
| M2 and M4 | Picomolar | [3][5] |
| Odd-numbered subtypes (M1, M3, M5) | Lower than even-numbered subtypes | [3][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of mAChRs and a general experimental workflow for studying allosteric modulation using this compound.
Caption: Signaling pathways of mAChRs activated by this compound and modulated by allosteric ligands.
Caption: General experimental workflow for studying allosteric modulation of mAChRs using this compound.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound and the effect of allosteric modulators on its binding.
Materials:
-
Cells stably or transiently expressing the mAChR subtype of interest (e.g., CHO-hM2 cells).
-
[³H]this compound or [³H]N-methylscopolamine ([³H]NMS) as the radioligand.
-
This compound (unlabeled) and other competing ligands.
-
Allosteric modulators.
-
Binding buffer (e.g., PBS with 0.1% BSA).
-
Scintillation fluid and counter.
Protocol:
-
Cell Preparation: Culture cells to confluency and prepare cell membranes or use whole cells.
-
Assay Setup: In a 96-well plate, add binding buffer, radioligand (e.g., [³H]this compound at a concentration near its Kd), and varying concentrations of the unlabeled competitor (this compound or allosteric modulator).
-
Incubation: Add the cell preparation to the wells and incubate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values for the competing ligands and calculate the Ki values using the Cheng-Prusoff equation. For allosteric modulation, analyze the data using appropriate models to determine the cooperativity factor (alpha).
Calcium Mobilization Assay
Objective: To measure the effect of this compound and allosteric modulators on intracellular calcium levels, typically mediated by Gq/11-coupled mAChRs (M1, M3, M5).
Materials:
-
Cells expressing the Gq/11-coupled mAChR subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and allosteric modulators.
-
A fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
Protocol:
-
Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the allosteric modulator in the assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the compounds and continuously record the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) from baseline. Plot the concentration-response curves to determine the EC50 and Emax values for this compound in the absence and presence of the allosteric modulator.
ERK1/2 Phosphorylation Assay
Objective: To assess the activation of the MAPK/ERK pathway, a downstream signaling event for many mAChR subtypes, in response to this compound and allosteric modulators.
Materials:
-
Cells expressing the mAChR subtype of interest.
-
Serum-free culture medium.
-
This compound and allosteric modulators.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Western blotting reagents and equipment or an ELISA-based assay kit.
Protocol (Western Blotting):
-
Cell Treatment: Seed cells and grow to near confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation. Treat the cells with varying concentrations of this compound with or without the allosteric modulator for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies against p-ERK and total ERK. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Protocol (ELISA-based):
-
Cell Treatment: Follow the same cell treatment procedure as for Western blotting in a 96-well plate format.
-
Assay Procedure: Follow the manufacturer's instructions for the specific p-ERK ELISA kit. This typically involves cell lysis, addition of capture and detection antibodies, and a colorimetric or fluorescent readout.
-
Data Analysis: Generate concentration-response curves and determine the EC50 and Emax values.
Conclusion
This compound is a powerful pharmacological tool for dissecting the mechanisms of mAChR activation and allosteric modulation. Its high potency and "superagonist" properties provide a robust signal in a variety of functional assays, making it an excellent probe for studying the subtle effects of allosteric modulators. The protocols outlined in this document provide a foundation for researchers to design and execute experiments aimed at characterizing the allosteric modulation of mAChRs, ultimately aiding in the discovery and development of novel therapeutics with improved selectivity and efficacy.
References
- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Iperoxo in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iperoxo is a potent and efficacious "superagonist" of muscarinic acetylcholine (B1216132) receptors (mAChRs), demonstrating high affinity for all five subtypes (M1-M5). Its robust activation of these G protein-coupled receptors (GPCRs) initiates a cascade of downstream signaling events, making it a valuable tool for investigating cholinergic neurotransmission and its role in various physiological and pathological processes. These application notes provide a detailed, albeit hypothetical, protocol for the in vivo administration of this compound in rats, based on established methodologies for similar potent muscarinic agonists. Additionally, this document outlines key experimental protocols to assess the physiological and cellular responses to this compound administration and summarizes relevant quantitative data from studies with other muscarinic agonists to provide a comparative context.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of the well-established muscarinic agonists, Oxotremorine and Pilocarpine (B147212), in rats. This information can serve as a reference for designing and interpreting experiments with this compound.
Table 1: In Vivo Effects of Oxotremorine in Rats
| Parameter | Route of Administration | Dose Range | Observed Effect | Reference |
| Tremor Induction | Subcutaneous (SC) | > 150 µg/kg | Induction of tremors | [1] |
| Salivation | Subcutaneous (SC) | > 200 µg/kg | Increased salivation | [1] |
| Sexual Behavior | Intraperitoneal (IP) | 0.1 - 0.8 mg/kg | Facilitation of male rat sexual behavior | [2] |
| Receptor Occupancy | Intraperitoneal (IP) | 0.3 mg/kg (twice daily for 7 days) | Decreased α2-adrenoceptors in specific brain regions | [3] |
Table 2: In Vivo Effects of Pilocarpine in Rats
| Parameter | Route of Administration | Dose Range | Observed Effect | Reference |
| Seizure Induction | Intraperitoneal (IP) | 100 - 300 mg/kg | Dose-dependent induction of seizures, with 300 mg/kg causing status epilepticus | [4][5] |
| Salivary Secretion | Intraperitoneal (IP) | 3 mg/kg | Increased salivary fluid secretion | [6] |
| Receptor Occupancy | Intraperitoneal (IP) | 10 mg/kg (twice daily for 14 days) | Increased α2-adrenoceptors in various brain regions | [3] |
| Locomotor Activity | Intra-hippocampal infusion | N/A | Enhanced locomotor response to d-amphetamine | [7] |
Experimental Protocols
Proposed In Vivo Administration Protocol for this compound in Rats
Objective: To establish a safe and effective protocol for the systemic administration of this compound in rats to study its effects on the central and peripheral nervous systems.
Disclaimer: This is a proposed protocol based on the known pharmacology of this compound as a potent muscarinic agonist and established procedures for similar compounds. The optimal dose, route, and frequency of this compound administration should be determined empirically through dose-response studies.
Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Appropriate solvents for initial dissolution if this compound is not readily water-soluble (e.g., DMSO, ethanol), followed by dilution in saline.
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Sterile syringes (1 mL) and needles (25-27 gauge for SC and IP; 27-30 gauge for IV)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a stock solution of this compound. If necessary, first dissolve the compound in a minimal amount of a suitable solvent before diluting to the final concentration with sterile saline. The final concentration of the vehicle should be non-toxic and kept consistent across all experimental groups.
-
Prepare serial dilutions to achieve the desired dose range. A suggested starting dose range, extrapolated from the potent muscarinic agonist oxotremorine, would be 0.05 - 1 mg/kg.
-
-
Animal Preparation:
-
Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Weigh each rat on the day of the experiment to accurately calculate the injection volume.
-
-
Administration Routes (Choose one):
-
Intraperitoneal (IP) Injection:
-
Restrain the rat securely.
-
Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert a 25-27 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of this compound solution slowly. The maximum recommended IP injection volume for rats is 5-10 ml/kg.
-
-
Subcutaneous (SC) Injection:
-
Gently lift the loose skin over the back, between the shoulder blades.
-
Insert a 25-27 gauge needle into the "tent" of skin, parallel to the body.
-
Aspirate to check for blood.
-
Inject the solution. The maximum recommended SC injection volume for rats is 5-10 ml/kg.
-
-
Intravenous (IV) Injection (Tail Vein):
-
This route provides the most rapid onset of action but requires more skill.
-
Warm the rat's tail to dilate the veins.
-
Place the rat in a restrainer.
-
Insert a 27-30 gauge needle into one of the lateral tail veins.
-
Inject the this compound solution slowly. The maximum recommended bolus IV injection volume for rats is 5 ml/kg.
-
-
-
Post-Administration Monitoring:
-
Observe the rats closely for at least 4 hours post-injection for any signs of cholinergic hyperactivation (e.g., salivation, lacrimation, urination, defecation, tremors, convulsions) and general well-being.
-
Record all observations, including the time of onset, duration, and severity of any effects.
-
Experimental Workflow for Assessing this compound-Induced Signaling
Objective: To delineate the signaling pathways activated by this compound in a specific brain region of interest (e.g., hippocampus or striatum) following in vivo administration.
Signaling Pathways
This compound, as a muscarinic acetylcholine receptor agonist, is expected to activate downstream signaling pathways primarily through Gq/11 and Gi/o proteins.
Gq/11-Mediated Signaling Pathway
Activation of M1, M3, and M5 muscarinic receptors by this compound leads to the activation of the Gq/11 family of G proteins. This initiates a cascade resulting in the activation of the ERK1/2 pathway.
Gi/o-Mediated Signaling Pathway
Activation of M2 and M4 muscarinic receptors by this compound stimulates Gi/o proteins. The dissociated βγ subunits can also lead to the activation of the ERK1/2 pathway through a distinct mechanism involving PI3K.
References
- 1. Video: IP3/DAG Signaling Pathway [jove.com]
- 2. Reactome | DAG and IP3 signaling [reactome.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Dose-Dependent Induction of Differential Seizure Phenotypes by Pilocarpine in Rats: Considerations for Translational Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-Dependent Induction of Differential Seizure Phenotypes by Pilocarpine in Rats: Considerations for Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial agonistic effects of pilocarpine on Ca(2+) responses and salivary secretion in the submandibular glands of live animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase C activates the MEK-ERK pathway in a manner independent of Ras and dependent on Raf - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Muscarinic Receptor Conformational Changes with Iperoxo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Their involvement in a wide range of physiological processes has made them attractive targets for therapeutic intervention in various diseases. Understanding the dynamic conformational changes that these receptors undergo upon activation is crucial for the development of novel and selective drugs. Iperoxo (B8088848), a potent and high-efficacy "superagonist" of mAChRs, has emerged as an invaluable pharmacological tool to investigate these activation-related conformational transitions.[1] Its unique properties, including high affinity and the ability to stabilize the active state of the receptor, make it an ideal probe for a variety of in vitro assays.[2][3]
This document provides detailed application notes and experimental protocols for utilizing this compound, particularly its tritiated form ([³H]this compound), to explore the conformational landscape of muscarinic receptors.
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity and functional potency at the five human muscarinic receptor subtypes (M1-M5). This data highlights the utility of this compound as a potent pan-agonist at mAChRs, with particularly high affinity for the M2 and M4 subtypes.[2][4]
Table 1: this compound Binding Affinity at Muscarinic Receptor Subtypes
| Receptor Subtype | Assay Type | Radioligand | Preparation | pKd / pKi (mean ± SEM) | Reference |
| M1 | Radioligand Binding | [³H]NMS | CHO cell membranes | 5.67 (pKd) | [5] |
| M2 | Radioligand Binding | [³H]this compound | CHO-hM2 membranes | 10.1 (pEC50) | [1] |
| M3 | Radioligand Binding | [³H]this compound | CHO-hM3 membranes | 9.78 (pEC50) | [1] |
| M4 | Radioligand Binding | [³H]this compound | CHO-hM4 membranes | Picomolar range | [4] |
| M5 | Radioligand Binding | [³H]this compound | CHO-hM5 membranes | N/A | [2] |
Table 2: this compound Functional Potency at Muscarinic Receptor Subtypes
| Receptor Subtype | Assay Type | Measured Response | Cell Line | pEC50 (mean ± SEM) | Reference |
| M1 | IP1 Accumulation (FRET) | IP1 increase | CHO cells | 8.69 | [5] |
| M1 | Split Luciferase Complementation | Gα subunit and PLC-β3 activation | HEK293T cells | 8.9 | [5] |
| M2 | Electrically-induced response | Inhibition | Guinea pig left atrium | 10.1 | [5] |
| M3 | Electrically-induced response | Contraction | Guinea pig ileum | 9.78 | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways for muscarinic receptors and a general workflow for studying this compound-induced conformational changes.
Experimental Protocols
Protocol 1: Radioligand Binding Assay with [³H]this compound
This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of [³H]this compound at a specific muscarinic receptor subtype expressed in a cell line like CHO or HEK293.
Materials:
-
CHO or HEK293 cells stably expressing the muscarinic receptor subtype of interest.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
[³H]this compound (specific activity ~80 Ci/mmol).
-
Unlabeled this compound or another high-affinity muscarinic antagonist (e.g., atropine) for determining non-specific binding.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
Cell harvester.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold binding buffer using a Dounce homogenizer or similar device.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
-
Store membrane preparations at -80°C until use.
-
-
Saturation Binding Assay:
-
Prepare serial dilutions of [³H]this compound in binding buffer (e.g., 0.01 nM to 10 nM).
-
In a 96-well plate, add in triplicate for each concentration:
-
50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled this compound or atropine (B194438) (e.g., 10 µM) (for non-specific binding).
-
50 µL of the diluted [³H]this compound.
-
100 µL of the membrane preparation (typically 20-50 µg of protein).
-
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]this compound concentration.
-
Plot the specific binding (in fmol/mg protein) against the concentration of [³H]this compound.
-
Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
-
Protocol 2: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration in response to this compound-mediated activation of Gq/11-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
CHO or HEK293 cells stably expressing a Gq/11-coupled muscarinic receptor subtype.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
This compound.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Seed cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer containing Pluronic F-127 (to aid in dye solubilization).
-
Aspirate the cell culture medium from the wells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with assay buffer to remove excess dye.
-
Add fresh assay buffer to each well.
-
-
Calcium Measurement:
-
Prepare serial dilutions of this compound in assay buffer at a concentration 2-5 times the final desired concentration.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (usually 37°C).
-
Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the this compound dilutions into the wells and immediately begin recording the fluorescence signal over time (e.g., every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each this compound concentration.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.
-
Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor-G Protein Interaction
This protocol is designed to monitor the interaction between a muscarinic receptor and its cognate G protein in real-time, providing insights into the conformational changes induced by this compound. This example describes a BRET² assay format.
Materials:
-
HEK293 cells.
-
Plasmids encoding the muscarinic receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and the G protein subunit (e.g., Gαi) fused to a BRET acceptor (e.g., GFP²).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Assay buffer (e.g., PBS).
-
BRET substrate (e.g., Coelenterazine 400a, also known as DeepBlueC™).
-
This compound.
-
White, 96-well microplates.
-
Luminometer capable of simultaneous dual-wavelength detection (e.g., for BRET², ~400 nm for the donor and ~515 nm for the acceptor).
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the Rluc-tagged receptor and GFP²-tagged G protein plasmids using a suitable transfection reagent.
-
Plate the transfected cells into white, 96-well microplates.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
BRET Measurement:
-
On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.
-
Add assay buffer to each well.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a short period (e.g., 5-15 minutes) at room temperature.
-
Add the BRET substrate (Coelenterazine 400a) to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence at the donor and acceptor emission wavelengths using the luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Subtract the background BRET ratio (from cells expressing only the donor construct) to obtain the net BRET ratio.
-
Plot the net BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values, which reflect the potency and efficacy of this compound in promoting the receptor-G protein interaction.
-
Conclusion
This compound is a powerful and versatile tool for elucidating the conformational dynamics of muscarinic receptors. Its high affinity and superagonistic properties allow for the robust and sensitive probing of receptor activation states. The protocols outlined in this document provide a framework for utilizing this compound in radioligand binding, calcium mobilization, and BRET assays to gain a deeper understanding of muscarinic receptor pharmacology and to facilitate the discovery of novel therapeutics targeting this important receptor family.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Iperoxo: A Powerful Tool for Receptor Crystallography
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Iperoxo, a potent and high-efficacy agonist of the muscarinic acetylcholine (B1216132) M2 receptor, has emerged as a critical tool in the field of receptor crystallography. Its unique properties as a "superagonist" allow it to stabilize G protein-coupled receptors (GPCRs) in their active conformation, a crucial step for successful structure determination. This document provides detailed application notes and protocols for utilizing this compound to facilitate the crystallization of GPCRs, enabling high-resolution structural insights for drug discovery and design.
Principle of Action: Superagonism and Receptor Stabilization
GPCRs are inherently dynamic proteins, transitioning between multiple conformational states. For crystallographic studies, it is essential to trap the receptor in a single, stable conformation. Agonists promote the active state, but many have insufficient efficacy or affinity to maintain this state long enough for crystal lattice formation.
This compound overcomes this challenge through its "superagonism," a phenomenon attributed to a "twin activation" mechanism. It engages the orthosteric binding site at two distinct points, leading to a more profound and stable activation of the receptor than the endogenous agonist, acetylcholine. This stabilized active-state conformation is more amenable to crystallization, often leading to higher quality crystals and better diffraction data. The crystal structure of the M2 muscarinic receptor in complex with this compound (PDB ID: 4MQS) serves as a testament to its utility in capturing this activated state.[1]
Applications in Receptor Crystallography
The primary application of this compound in receptor crystallography is to facilitate the structure determination of GPCRs in their active state. This is particularly valuable for:
-
Structure-Based Drug Design: Understanding the precise binding mode of a high-efficacy agonist like this compound can inform the design of novel therapeutics with tailored signaling properties.
-
Mechanism of Receptor Activation: High-resolution structures of agonist-bound receptors provide invaluable insights into the conformational changes that lead to G protein coupling and downstream signaling.
-
Fragment-Based Screening: Stabilizing the receptor in a defined conformation with this compound can provide a stable platform for crystallographic fragment screening to identify novel allosteric modulators.
While the most well-documented use of this compound is for the M2 muscarinic receptor, its properties as a potent agonist suggest potential applicability to other GPCRs, particularly those within the muscarinic receptor family. Further research is needed to explore its utility across a broader range of receptor targets.
Quantitative Data Summary
While comprehensive quantitative data directly comparing crystallization success rates with and without this compound is not extensively published in a comparative format, the successful determination of the active-state M2 receptor structure at a resolution of 3.50 Å with this compound highlights its efficacy.[1] The stability conferred by this compound was a key factor in obtaining these diffraction-quality crystals.
| Receptor Target | Ligand | PDB ID | Resolution (Å) | Key Findings |
| Human Muscarinic Acetylcholine M2 Receptor | This compound | 4MQS | 3.50 | Structure of the active state of a muscarinic receptor was determined, revealing the binding mode of a superagonist. |
Experimental Protocols
The following protocols are based on the successful crystallization of the M2 muscarinic receptor with this compound and can be adapted for other GPCR targets.
Receptor Expression and Purification
A stable and homogenous preparation of the target receptor is a prerequisite for crystallization.
a. Construct Design:
-
To enhance stability and facilitate crystallization, the flexible third intracellular loop (ICL3) of the M2 receptor was replaced with T4 lysozyme (B549824) (M2-T4L).
-
The N-terminus was truncated to remove unstructured regions.
-
A C-terminal FLAG tag can be included for purification.
b. Expression:
-
The M2-T4L construct is expressed in Sf9 insect cells using the baculovirus expression system.
-
Cells are grown in suspension culture and infected with a high-titer baculovirus stock.
-
Cells are harvested 48-72 hours post-infection.
c. Purification:
-
Membrane Preparation: Harvested cells are lysed, and the cell membranes are isolated by ultracentrifugation.
-
Solubilization: Membranes are solubilized in a buffer containing a mild detergent (e.g., dodecyl-β-D-maltoside, DDM) and cholesterol hemisuccinate. The buffer should also contain the antagonist 3-quinuclidinyl-benzilate (QNB) to stabilize the receptor during initial purification steps.
-
Affinity Chromatography: The solubilized receptor is purified using an anti-FLAG antibody resin. After binding, the resin is washed extensively to remove non-specifically bound proteins.
-
Ligand Exchange and Elution: To obtain the this compound-bound receptor, the resin is washed with a buffer containing 100 µM this compound to displace the antagonist. The receptor-Iperoxo complex is then eluted with a buffer containing FLAG peptide.
-
Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to remove aggregates and ensure a monodisperse sample. The SEC buffer should contain 10 µM this compound .
Complex Formation with a Stabilizing Nanobody
To further stabilize the active conformation of the receptor-Iperoxo complex, a G protein-mimetic nanobody is used.
-
The purified M2-T4L-Iperoxo complex is incubated with a purified nanobody (e.g., Nb9-8) at a 1:1.2 molar ratio.
-
The mixture is incubated on ice for 1-2 hours to allow for complex formation.
-
The complex is then concentrated to a final concentration of 20-50 mg/mL for crystallization trials.
Crystallization
The lipidic cubic phase (LCP) method is commonly used for crystallizing membrane proteins.
-
LCP Preparation: The concentrated protein-nanobody complex is mixed with molten monoolein (B16389) lipid in a 1:1.5 (protein:lipid) ratio using coupled syringes until a transparent and viscous LCP is formed.
-
Crystallization Screening: The LCP mixture is dispensed in small aliquots (e.g., 50-100 nL) onto a glass plate and overlaid with a precipitant solution from a crystallization screen.
-
Incubation: Plates are incubated at a constant temperature (e.g., 20°C). Crystals typically appear within a few days to several weeks.
-
Crystal Optimization: The initial crystallization conditions are optimized by varying the precipitant concentration, pH, and additives to obtain larger, single crystals. For the M2-Iperoxo-Nb9-8 complex, crystals were grown in a solution containing 100 mM MES pH 6.5, 28-32% PEG 600, and 100 mM NaCl.
Data Collection and Structure Determination
-
Cryo-protection: Crystals are harvested from the LCP and cryo-cooled in liquid nitrogen. The crystallization solution often acts as a sufficient cryo-protectant.
-
X-ray Diffraction: Diffraction data are collected at a synchrotron source.
-
Structure Solution: The structure is solved by molecular replacement using existing GPCR and nanobody structures as search models.
Visualizations
Figure 1. Simplified signaling pathway of the M2 muscarinic receptor activated by this compound.
References
Application Notes and Protocols for Iperoxo Stimulation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iperoxo is a highly potent and efficacious synthetic agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs), exhibiting "superagonist" properties, particularly at the M2 receptor subtype.[1][2] Unlike endogenous agonists like acetylcholine, this compound can elicit a maximal or even supra-maximal cellular response, making it an invaluable tool for studying the intricacies of G protein-coupled receptor (GPCR) signaling.[1] M2 receptors are predominantly coupled to inhibitory G proteins (Gαi) and, to a lesser extent, stimulatory G proteins (Gαs).[2] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, Gαs activation stimulates adenylyl cyclase, increasing cAMP. This dual coupling allows for complex signaling modulation. These application notes provide detailed protocols for preparing cell cultures for this compound stimulation and for performing downstream functional assays to quantify its effects on M2 receptor signaling.
Data Presentation
Quantitative data for a typical this compound stimulation experiment using Chinese Hamster Ovary cells stably expressing the human M2 muscarinic receptor (CHO-hM2) are summarized below. These parameters may require optimization for different cell lines or experimental systems.
| Parameter | Value | Notes |
| Cell Line | CHO-hM2 | Chinese Hamster Ovary cells stably expressing the human M2 receptor. |
| Seeding Density (96-well plate) | 8,000 cells/well | For cAMP assays. Adjust based on cell size and proliferation rate.[3] |
| Seeding Density (384-well plate) | 2,000 - 10,000 cells/well | For higher throughput cAMP assays.[4] |
| Culture Medium | DMEM/F12, 10% FBS, G418 (0.5 mg/ml) | G418 is for maintaining selection pressure for the M2 receptor expression plasmid.[3] |
| This compound Stock Solution | 10 mM in DMSO | Store at -20°C or -80°C. |
| This compound Working Concentration Range | 0.1 nM - 10 µM | To generate a full dose-response curve.[5] |
| Stimulation Time | 15 - 60 minutes | Time to reach equilibrium can vary. Optimization is recommended.[6][7] |
| Assay Readout | Intracellular cAMP levels | Measured using HTRF, luminescence, or ELISA-based kits. |
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and experimental steps, the following diagrams are provided in Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. revvity.com [revvity.com]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Iperoxo: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iperoxo is a potent and highly efficacious synthetic superagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), demonstrating activity at M1, M2, and M3 subtypes.[1] Its utility in in vitro studies stems from its ability to robustly activate mAChRs, leading to the initiation of downstream signaling cascades. This makes this compound a valuable tool for investigating the physiological roles of these receptors and for the screening and characterization of novel therapeutic agents targeting the cholinergic system. This document provides detailed application notes and protocols for the use of this compound in various in vitro assays.
Data Presentation
This compound In Vitro Activity
| Parameter | Receptor Subtype | Cell Line | Value | Reference |
| pEC50 | M1 | - | 9.87 | [1] |
| pEC50 | M2 | - | 10.1 | [1] |
| pEC50 | M3 | - | 9.78 | [1] |
| Effective Concentration Range | M1, M2, M3 | Various | 0.1 nM - 10 µM | [1] |
| ERK1/2 Phosphorylation | M2 | - | 1 µM (for time-course) |
Signaling Pathway
This compound binds to the orthosteric site of muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs).[2] Upon binding, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. Depending on the receptor subtype and the G protein alpha subunit it couples to (e.g., Gq/11, Gi/o, Gs), distinct downstream signaling pathways are initiated. For instance, Gq/11 activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events can culminate in the activation of downstream kinases such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general method to assess the effect of this compound on cell viability. It is recommended to perform this assay to ensure that the concentrations of this compound used in functional assays are not cytotoxic.
Workflow:
Methodology:
-
Cell Seeding: Seed cells (e.g., CHO-hM2, MRC-5) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.1 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the activation of mAChRs by this compound.
Workflow:
Methodology:
-
Cell Seeding: Seed cells (e.g., CHO-hM1) in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an organic anion transporter inhibitor (e.g., 2.5 mM probenecid) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells twice with 100 µL of assay buffer. After the final wash, leave 100 µL of assay buffer in each well.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an injector.
-
Acquire a baseline fluorescence reading for 10-20 seconds.
-
Inject 20 µL of a 6X concentrated solution of this compound (a suggested final concentration range is 0.1 nM to 1 µM) and continue to measure the fluorescence intensity every 1-2 seconds for 1-3 minutes.
-
Data Analysis: The change in fluorescence intensity (F/F0) is plotted against time. The peak fluorescence response can be used to generate a dose-response curve and calculate the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is used to detect the phosphorylation of ERK1/2, a key downstream signaling event following mAChR activation by this compound.
Workflow:
References
Application Notes and Protocols: Flow Cytometry Analysis of Iperoxo-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iperoxo is a potent superagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), activating M1, M2, and M3 receptor subtypes with high efficacy.[1] Its activation of these G-protein coupled receptors triggers downstream signaling cascades, including phosphoinositide generation, mobilization of intracellular calcium, and phosphorylation of ERK1/2.[1] Given that these pathways are intricately linked to the regulation of cell proliferation, survival, and stress responses, investigating the cellular consequences of potent mAChR activation by this compound is of significant interest. Dysregulation of these signaling pathways is a hallmark of cancer, making mAChRs potential therapeutic targets.[2][3]
Flow cytometry is a powerful technique for single-cell analysis, enabling the rapid and quantitative assessment of various cellular processes.[4][5] This application note provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound treatment on key cellular events: apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS). These methodologies are crucial for characterizing the pharmacological profile of this compound and understanding its potential as a therapeutic agent.
Data Presentation: Summary of Quantitative Data
The following tables summarize representative quantitative data from flow cytometry analysis of a hypothetical cancer cell line (e.g., NB-4 acute myelocytic leukemia cells) treated with varying concentrations of this compound for 48 hours.[6]
Table 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
| This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 88.7 ± 3.4 | 7.1 ± 1.2 | 4.2 ± 0.8 |
| 10 | 65.4 ± 4.5 | 22.8 ± 3.3 | 11.8 ± 2.1 |
| 50 | 42.1 ± 5.2 | 41.5 ± 4.7 | 16.4 ± 3.5 |
Table 2: Cell Cycle Distribution Analysis by Propidium Iodide (PI) Staining
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 60.3 ± 3.1 | 25.1 ± 2.5 | 14.6 ± 1.9 |
| 1 | 58.9 ± 2.8 | 28.3 ± 2.2 | 12.8 ± 1.5 |
| 10 | 45.2 ± 3.9 | 40.5 ± 3.1 | 14.3 ± 2.0 |
| 50 | 30.1 ± 4.2 | 55.7 ± 4.8 | 14.2 ± 2.3 |
Table 3: Intracellular Reactive Oxygen Species (ROS) Levels Measured by H2DCFDA Staining
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in MFI (vs. Control) |
| 0 (Control) | 150 ± 25 | 1.0 |
| 1 | 225 ± 30 | 1.5 |
| 10 | 450 ± 45 | 3.0 |
| 50 | 975 ± 80 | 6.5 |
Signaling Pathway
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; mAChR [label="Muscarinic Acetylcholine\nReceptor (M1, M2, M3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq_G11 [label="Gαq/11", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Mobilization [label="Intracellular Ca²⁺\nMobilization", fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK_Pathway [label="MAPK/ERK Pathway\n(e.g., ERK1/2 Phosphorylation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cellular_Responses [label="Cellular Responses\n(Apoptosis, Cell Cycle Arrest, ROS)", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges this compound -> mAChR [label=" Binds & Activates"]; mAChR -> Gq_G11 [label=" Activates"]; Gq_G11 -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Mobilization [label=" Induces"]; DAG -> PKC [label=" Activates"]; PKC -> ERK_Pathway [label=" Activates"]; Ca_Mobilization -> Cellular_Responses; ERK_Pathway -> Cellular_Responses; } dot Caption: this compound signaling pathway.
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation between live, early apoptotic, and late apoptotic/necrotic cells.[7][8]
Materials:
-
This compound (MedChemExpress)
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Cell line of interest (e.g., Jurkat, NB-4)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates. Allow cells to adhere overnight if applicable. Treat cells with desired concentrations of this compound (e.g., 0, 1, 10, 50 µM) for the desired time period (e.g., 24-48 hours). Include a positive control for apoptosis, such as staurosporine (B1682477) (1 µM).[6][7]
-
Cell Harvesting: For suspension cells, collect cells by centrifugation at 300 x g for 5 minutes. For adherent cells, gently collect the culture medium, wash with PBS, and detach cells using a gentle cell scraper or trypsin-EDTA. Combine the collected medium and detached cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use FITC channel for Annexin V and a PE or similar channel for PI.
// Nodes Start [label="Seed & Treat Cells\nwith this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Adherent &\nSuspension Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash with Cold PBS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resuspend [label="Resuspend in\n1X Binding Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stain [label="Add Annexin V-FITC & PI", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate 15 min\nin Dark", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze on\nFlow Cytometer", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Harvest; Harvest -> Wash1; Wash1 -> Resuspend; Resuspend -> Stain; Stain -> Incubate; Incubate -> Analyze; } dot Caption: Apoptosis analysis workflow.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[2][9][10]
Materials:
-
This compound
-
70% ice-cold ethanol (B145695)
-
PBS, Ca²⁺/Mg²⁺ free
-
PI/RNase Staining Buffer (e.g., 0.1% Triton X-100, 2 mg DNase-free RNase A, and 40 µg PI in 10 ml PBS)[10]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from the apoptosis protocol.
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample as described in the apoptosis protocol.
-
Washing: Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram and appropriate software for cell cycle modeling. It is important to gate out doublets.[11]
// Nodes Start [label="Seed & Treat Cells\nwith this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest 1-2 x 10⁶ Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash with Cold PBS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fix [label="Fix in Cold 70% Ethanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_Fix [label="Incubate ≥ 2 hours\nat -20°C", fillcolor="#FBBC05", fontcolor="#202124"]; Stain [label="Stain with PI/RNase Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_Stain [label="Incubate 30 min\nin Dark", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze on\nFlow Cytometer", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Harvest; Harvest -> Wash; Wash -> Fix; Fix -> Incubate_Fix; Incubate_Fix -> Stain; Stain -> Incubate_Stain; Incubate_Stain -> Analyze; } dot Caption: Cell cycle analysis workflow.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeant probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to detect intracellular ROS. H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[12][13]
Materials:
-
This compound
-
H2DCFDA (e.g., 10 mM stock in DMF)[12]
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Positive control (e.g., 100 µM H₂O₂)[12]
-
Negative control/ROS scavenger (e.g., 5 mM N-acetylcysteine, NAC)[12]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously. Treatment times for ROS detection are typically shorter (e.g., 30 minutes to 6 hours).
-
Control Preparation: Prepare positive control (cells treated with H₂O₂ for 20-30 minutes) and negative control (cells pre-incubated with NAC for 1 hour before this compound treatment).[12]
-
Staining: Prepare a 0.1 µM working solution of H2DCFDA in pre-warmed DPBS.[12] Remove the treatment media, wash cells once with DPBS, and then add the H2DCFDA working solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol.
-
Washing: Wash the cells twice with ice-cold DPBS to remove excess probe.[12]
-
Analysis: Resuspend the cell pellet in 500 µL of cold PBS. Analyze immediately on a flow cytometer, using an excitation wavelength of 488 nm and detecting emission at ~535 nm (FITC channel). Record the Mean Fluorescence Intensity (MFI) for each sample.[12][14]
// Nodes Start [label="Seed & Treat Cells\nwith this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Stain [label="Load Cells with\nH2DCFDA (0.1 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate 30 min\nat 37°C in Dark", fillcolor="#34A853", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash twice with\nCold DPBS", fillcolor="#FBBC05", fontcolor="#202124"]; Resuspend [label="Resuspend in\nCold PBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze on\nFlow Cytometer", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Stain; Stain -> Incubate; Incubate -> Harvest; Harvest -> Wash; Wash -> Resuspend; Resuspend -> Analyze; } dot Caption: ROS detection workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nanocellect.com [nanocellect.com]
- 3. biocompare.com [biocompare.com]
- 4. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 13. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Iperoxo Stability and Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Iperoxo. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for extended periods when stored under appropriate conditions. For optimal stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2][3][4]
Q2: How should I store this compound after dissolving it in a solvent?
A2: Once dissolved, the stability of this compound is dependent on the storage temperature. For stock solutions prepared in a solvent such as DMSO, it is recommended to store them at -80°C for up to 6 months.[1][2][3] Some suppliers suggest that storage at -80°C can be extended to one year. For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1][2][3] It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][3]
Q3: What is the best solvent to use for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[2][5] To achieve a high concentration, warming the solution to 60°C and using sonication may be necessary.[2][5] Due to DMSO's hygroscopic nature, it is crucial to use a fresh, unopened vial of DMSO to ensure maximum solubility and stability.[3]
Q4: Can this compound be dissolved in aqueous buffers?
A4: While some sources indicate solubility in water with warming, detailed stability data in aqueous solutions is limited.[6] For experiments requiring aqueous buffers, it is best to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer immediately before use. The final concentration of DMSO in cell-based assays should typically not exceed 0.1% to avoid solvent-induced artifacts.[5]
Q5: How is this compound shipped, and is it stable at room temperature?
A5: this compound is typically shipped at room temperature for continental US deliveries, which suggests it is stable for the duration of standard shipping times.[1][4] For international or longer shipments, it may be sent with blue ice.[5][7]
Quantitative Stability Data
The following tables summarize the recommended storage conditions and stability periods for this compound in both solid and solution forms.
Table 1: Storage Conditions and Stability of Solid this compound
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Data compiled from multiple supplier datasheets.[1][2][3][4][5]
Table 2: Storage Conditions and Stability of this compound in Solvent (e.g., DMSO)
| Storage Temperature | Recommended Duration |
| -80°C | 6 to 12 months |
| -20°C | Up to 1 month |
Data compiled from multiple supplier datasheets.[1][2][3][5]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in experiments.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both solid this compound and stock solutions have been stored at the recommended temperatures.
-
Check for Repeated Freeze-Thaw Cycles: If the stock solution was not aliquoted, repeated freeze-thaw cycles may have led to degradation. Prepare a fresh stock solution from solid this compound and aliquot it.
-
Assess Age of Stock Solution: Ensure the stock solution has not been stored beyond the recommended duration (e.g., 1 month at -20°C or 6-12 months at -80°C).
-
Prepare a Fresh Dilution: If working with diluted aqueous solutions, prepare them fresh for each experiment from a frozen DMSO stock.
-
Issue 2: Precipitation of this compound in aqueous buffer.
-
Possible Cause: Low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, but still compatible with your experimental system (typically ≤ 0.1% for cell-based assays).[5]
-
Use a Fresh DMSO Stock: Hygroscopic DMSO can affect solubility. Use a newly opened vial of anhydrous DMSO to prepare your stock solution.[3]
-
Warm the Solution: Gentle warming may aid in keeping this compound in solution, but be mindful of the potential for accelerated degradation at elevated temperatures in aqueous buffers.
-
Issue 3: Variability between different batches of this compound.
-
Possible Cause: While unlikely from reputable suppliers, batch-to-batch variability in purity can occur.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Obtain the CoA for each batch to compare purity specifications.
-
Perform Quality Control: If possible, perform an in-house quality control check, such as HPLC analysis, to confirm the purity and concentration of your stock solution.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, the solution can be gently warmed to 60°C and sonicated in an ultrasonic bath.[2][5]
-
Once fully dissolved, vortex the solution to ensure homogeneity.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2][3]
Protocol 2: Forced Degradation Study for this compound Stability Assessment
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid this compound powder at 80°C for 48 hours. Also, store the this compound solution (1 mg/mL in 50:50 acetonitrile/water) at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound powder and the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 3).
Protocol 3: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent this compound peak from any degradation products. A starting point could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths (e.g., 210-400 nm) to ensure all components are detected.
-
Method Validation: Validate the method for specificity by analyzing the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent this compound peak.
Visualizations
Caption: Recommended workflow for storing and handling this compound.
Caption: Troubleshooting inconsistent experimental results with this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
Troubleshooting low signal in [³H]iperoxo binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using [³H]iperoxo in radioligand binding assays. The following information is designed to help you troubleshoot common issues, particularly low signal, and optimize your experimental conditions for accurate and reproducible results.
Troubleshooting Guide: Low Signal
Low signal in a [³H]this compound binding assay can be frustrating and can obscure the interpretation of your results. This guide addresses common causes of low specific binding and provides systematic troubleshooting steps.
Question: Why is my specific binding signal for [³H]this compound very low or indistinguishable from non-specific binding?
Answer: Low specific binding can arise from a variety of factors, ranging from the quality of your reagents to the assay conditions. Below is a breakdown of potential causes and their solutions.
Issues with the Radioligand ([³H]this compound)
| Potential Cause | Troubleshooting Steps |
| Degradation of [³H]this compound | Verify Radiochemical Purity: Ensure the radiochemical purity of your [³H]this compound is greater than 90%. Degradation over time can lead to a decreased concentration of active radioligand.[1]Proper Storage: Store the radioligand according to the manufacturer's instructions, typically at low temperatures and protected from light, to prevent degradation.Use a Fresh Aliquot: If in doubt, use a fresh, unexpired aliquot of the radioligand. |
| Incorrect Radioligand Concentration | Optimize Concentration: For saturation binding experiments, use a range of concentrations that bracket the expected dissociation constant (Kd). For competition assays, a concentration at or near the Kd is generally recommended.[1]Check Specific Activity: Ensure you are using the correct specific activity (Ci/mmol) in your calculations to determine the molar concentration of the radioligand stock.[1] |
Problems with the Receptor Preparation (Cells/Membranes)
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Confirm Receptor Presence: If using a cell line, confirm the expression of the target muscarinic receptor subtype via a complementary technique (e.g., Western blot, qPCR).Use a Different Cell Line/Tissue: If possible, use a cell line or tissue known to have high expression of the target receptor. |
| Degraded Receptors | Proper Membrane Preparation: Ensure that membrane preparations are performed quickly and on ice, using buffers containing protease inhibitors to prevent receptor degradation.Storage Conditions: Store membrane preparations at -80°C and avoid repeated freeze-thaw cycles. |
| Insufficient Amount of Receptor | Optimize Protein Concentration: Titrate the amount of membrane protein in the assay. A typical starting range is 10-50 µg of membrane protein per well, but this should be optimized for your specific system. |
| Presence of Endogenous Ligands | Thorough Washing: Ensure that the membrane preparation protocol includes sufficient washing steps to remove any endogenous acetylcholine (B1216132) that could compete with [³H]this compound for binding. |
Suboptimal Assay Conditions
| Potential Cause | Troubleshooting Steps |
| Incubation Time Not at Equilibrium | Determine Association Rate: Perform a time-course experiment to determine how long it takes for the binding to reach equilibrium. Lower radioligand concentrations will require longer incubation times to reach equilibrium.Typical Incubation Times: For many radioligand binding assays, incubation times range from 30 minutes to several hours. |
| Incorrect Incubation Temperature | Optimize Temperature: While many binding assays are performed at room temperature or 37°C, the optimal temperature can vary. Test different temperatures (e.g., 4°C, room temperature, 37°C) to find the condition that yields the best specific binding. |
| Inappropriate Buffer Composition | Check pH and Ionic Strength: The pH and ionic composition of the assay buffer can significantly impact binding. A common starting point is a Tris-based buffer (e.g., 50 mM Tris-HCl) at a physiological pH (e.g., 7.4).Include Divalent Cations: The binding of some ligands is dependent on the presence of divalent cations like Mg²⁺ or Ca²⁺. Check the literature for the specific requirements of your receptor. |
| Inefficient Separation of Bound and Free Ligand | Optimize Washing: If using a filtration-based assay, optimize the number and duration of washes with ice-cold wash buffer. Overly stringent washing can lead to the dissociation of the radioligand-receptor complex.Filter Pre-treatment: Pre-soaking the filter plates (e.g., with polyethyleneimine) can help to reduce non-specific binding of the radioligand to the filter itself. |
Frequently Asked Questions (FAQs)
Q1: What is [³H]this compound and why is it used in binding assays?
[³H]this compound is a tritiated, high-affinity superagonist for muscarinic acetylcholine receptors.[2] It is particularly useful because, unlike many other radioagonists, it can be used to label all five muscarinic receptor subtypes (M1-M5).[2] Its high affinity, especially for the M2 and M4 subtypes where it exhibits picomolar affinity, allows for the study of receptor-G protein interactions and the conformational changes associated with receptor activation.[2]
Q2: What are the typical Kd values for [³H]this compound binding to the different muscarinic receptor subtypes?
The affinity of [³H]this compound varies across the muscarinic receptor subtypes. It displays particularly high affinity for the M2 and M4 receptors.
| Receptor Subtype | Reported Affinity (Kd) |
| M1 | In the low micromolar range (Note: agonist affinity for M1 is significantly lower than for M2) |
| M2 | Picomolar range |
| M3 | Nanomolar range |
| M4 | Picomolar range |
| M5 | Nanomolar range |
Note: These values are approximate and can vary depending on the experimental conditions, such as the cell type, membrane preparation, and assay buffer composition.
Q3: How can I reduce high non-specific binding in my [³H]this compound assay?
High non-specific binding can mask your specific signal. Here are some strategies to reduce it:
-
Reduce Radioligand Concentration: Use the lowest concentration of [³H]this compound that still provides a detectable specific signal, ideally at or below the Kd.
-
Optimize Protein Concentration: Using too much membrane protein can increase non-specific binding sites. Titrate your protein concentration to find the optimal balance between specific and non-specific binding.
-
Add Bovine Serum Albumin (BSA): Including BSA (e.g., 0.1-0.5%) in your assay buffer can help to block non-specific binding sites on the assay tubes, plates, and filters.
-
Pre-treat Filters: For filtration assays, pre-soaking the filters in a solution like polyethyleneimine (PEI) can reduce the binding of the positively charged [³H]this compound to the negatively charged filter fibers.
-
Optimize Wash Steps: Increase the number and/or volume of washes with ice-cold buffer to more effectively remove unbound and non-specifically bound radioligand.
Experimental Protocols
General Protocol for [³H]this compound Saturation Binding Assay
This protocol provides a general framework. It is crucial to optimize the specific conditions for your experimental system.
1. Membrane Preparation:
-
Homogenize cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20-30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh, ice-cold buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a desired protein concentration (e.g., 1 mg/mL) and store at -80°C in aliquots. Determine the protein concentration using a standard method (e.g., BCA assay).
2. Saturation Binding Assay:
-
Prepare serial dilutions of [³H]this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to cover a concentration range that brackets the expected Kd (e.g., 0.01 nM to 10 nM for high-affinity sites).
-
Set up triplicate wells in a 96-well plate for each concentration for "total binding" and "non-specific binding".
-
Total Binding Wells: Add a specific volume of each [³H]this compound dilution and an equal volume of assay buffer.
-
Non-specific Binding Wells: Add the same volume of each [³H]this compound dilution and an equal volume of a high concentration of a competing, non-labeled ligand (e.g., 10 µM atropine (B194438) or unlabeled this compound).
-
Initiate the binding reaction by adding a specific amount of your membrane preparation (e.g., 10-50 µg of protein) to each well.
-
Incubate the plate for a predetermined time and at an optimized temperature (e.g., 60-120 minutes at room temperature) with gentle agitation to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand (Filtration Method):
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters should be pre-soaked in a solution to reduce non-specific binding (e.g., 0.3-0.5% PEI).
-
Quickly wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters into scintillation vials.
4. Quantification and Data Analysis:
-
Add scintillation cocktail to each vial and allow for a period of dark adaptation.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in a liquid scintillation counter.
-
Calculate specific binding by subtracting the average non-specific binding from the average total binding at each [³H]this compound concentration.
-
Plot the specific binding as a function of the free [³H]this compound concentration and analyze the data using non-linear regression to determine the Kd and Bmax values.
Visualizing Workflows and Troubleshooting
Experimental Workflow for [³H]this compound Saturation Binding Assay
References
Technical Support Center: Iperoxo Solubility and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common solubility issues encountered when working with Iperoxo in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent synthetic superagonist of the muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] As a G protein-coupled receptor (GPCR) agonist, it binds to and activates mAChRs, which are involved in a wide range of physiological processes. This compound is particularly noted for its high efficacy and potency at M1, M2, and M3 receptor subtypes.[1] Its activation of these receptors triggers downstream signaling cascades, including phosphoinositide generation, calcium ion mobilization, and ERK1/2 phosphorylation.[1]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3] Its aqueous solubility is considerably lower, though it can be dissolved in water with warming. Due to its chemical nature, precipitation can occur when a concentrated DMSO stock solution is diluted into aqueous buffers or cell culture media.
Q3: How should I prepare a stock solution of this compound?
A3: The recommended method for preparing a stock solution of this compound is to dissolve it in 100% DMSO.[3][4] A high-concentration stock (e.g., 10-50 mM) can be prepared and stored for long-term use. It is crucial to ensure the this compound is fully dissolved, which can be aided by vortexing and gentle warming (up to 60°C) or sonication.[1]
Q4: What are the recommended storage conditions for this compound solutions?
A4: this compound powder can be stored at -20°C for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][3]
This compound Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents. Researchers should note that solubility in aqueous buffers can be influenced by pH, temperature, and the presence of other solutes.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~62.5 mg/mL | ~192.81 mM | Warming to 60°C and ultrasonication can aid dissolution. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Water | 5 mg/mL | ~15.42 mM | Requires warming to achieve a clear solution. Stability in aqueous solution for extended periods may be limited.[5][6] |
| Phosphate-Buffered Saline (PBS) | Data not readily available | Data not readily available | Likely to be low; precipitation may occur upon dilution of DMSO stock.[7][8] |
| Ethanol | Data not readily available | Data not readily available | May serve as an alternative to DMSO, but the final concentration in assays should be kept low to avoid cytotoxicity.[9] |
| Methanol | Data not readily available | Data not readily available | Similar to ethanol, it could be a potential solvent, but its effects on cells must be considered.[9] |
Troubleshooting this compound Solubility Issues
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer or Media
-
Question: I prepared a concentrated stock of this compound in DMSO. When I dilute it into my cell culture media for an experiment, a precipitate forms immediately. What is happening and how can I resolve this?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.
-
Possible Cause 1: Final Concentration is Too High. The final concentration of this compound in your aqueous solution exceeds its solubility limit.
-
Solution: Lower the final working concentration of this compound. If possible, perform a preliminary solubility test to determine the maximum soluble concentration in your specific buffer or media.
-
-
Possible Cause 2: Rapid Solvent Exchange. Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous solution causes a rapid change in the solvent environment, leading to precipitation.
-
Solution: Employ a serial dilution method. First, make an intermediate dilution of your DMSO stock in your pre-warmed (37°C) aqueous buffer or media. Then, add this intermediate dilution to the final volume. Always add the this compound solution to the aqueous buffer while gently vortexing to ensure rapid and even dispersion.
-
-
Possible Cause 3: Low Temperature of Aqueous Solution. The solubility of many compounds, including this compound, is lower at colder temperatures.
-
Solution: Always use pre-warmed (37°C) aqueous buffers and cell culture media for your dilutions.
-
-
Issue 2: Delayed Precipitation in Experimental Setup
-
Question: My this compound solution in cell culture media appeared clear initially, but after a few hours in the incubator, I noticed a fine precipitate. What could be the cause?
-
Answer: Delayed precipitation can be due to several factors related to the stability of the compound in the experimental environment.
-
Possible Cause 1: Limited Stability in Aqueous Solution. this compound may have limited stability in aqueous solutions over extended periods, leading to degradation and precipitation.
-
Solution: Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions of this compound.
-
-
Possible Cause 2: Interaction with Media Components. this compound may interact with components in the cell culture media, such as salts or proteins, forming insoluble complexes over time.
-
Solution: If you suspect an interaction with your media, consider using a simpler, serum-free media for the duration of the this compound treatment, if your experimental design allows. Alternatively, you could test different media formulations.
-
-
Possible Cause 3: pH Shift in Culture Media. The pH of cell culture media can change over time due to cellular metabolism. A shift in pH could affect the solubility of this compound.
-
Solution: Ensure your cell cultures are not overly confluent, which can lead to rapid pH changes. Use a buffered media and monitor the pH indicator color.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a stock concentration of 10-50 mM.
-
Vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37-60°C water bath or sonicate until the this compound is completely dissolved.[1]
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months.[1]
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your aqueous buffer or cell culture medium to 37°C.
-
Perform serial dilutions to reach your final desired concentration. For example, to achieve a 1 µM final concentration with 0.1% DMSO, you can make an intermediate dilution of your 10 mM stock to 100 µM in pre-warmed media, and then add 10 µL of this intermediate dilution to 990 µL of media.
-
Always add the this compound solution to the aqueous solution while gently vortexing.
-
Protocol 2: Calcium Mobilization Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.
-
Cell Seeding:
-
Seed your cells of interest (e.g., HEK-293 cells expressing a specific muscarinic receptor subtype) in a 96-well black-wall, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the growth medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
This compound Stimulation and Measurement:
-
Prepare a range of this compound concentrations in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final concentration of this compound for stimulating calcium mobilization typically ranges from 0.1 nM to 10 µM.[1]
-
Use a fluorescence plate reader equipped with an injector to add the this compound solutions to the wells.
-
Measure the fluorescence intensity before and after the addition of this compound in real-time.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blotting)
-
Cell Culture and Serum Starvation:
-
Culture your cells of interest to approximately 80-90% confluency.
-
To reduce basal levels of ERK1/2 phosphorylation, serum-starve the cells for 4-24 hours in a serum-free medium prior to the experiment.
-
-
This compound Treatment:
-
Prepare this compound solutions at various concentrations in serum-free media. A typical concentration range for stimulating ERK1/2 phosphorylation is 1 nM to 10 µM.[1]
-
Treat the serum-starved cells with the this compound solutions for a predetermined time (e.g., 5-30 minutes). Include a vehicle control (e.g., 0.1% DMSO in serum-free media).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: this compound-mediated mAChR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | agonist of the muscarinic acetylcholine receptors and an OxotremorineM analogue | CAS# 247079-84-1 | InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing desensitization in Iperoxo functional assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent or mitigate receptor desensitization when using Iperoxo in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A: this compound is an extremely potent synthetic "superagonist" for muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M2 subtype, but also showing high efficacy at M1 and M3 receptors.[1][2][3][4] Its high potency and efficacy make it a valuable tool for studying mAChR activation, signaling pathways, and for stabilizing the active state of the receptor for structural studies.[5]
Q2: What is receptor desensitization in the context of this compound assays?
A: Receptor desensitization is a process where a G-protein-coupled receptor (GPCR), like a muscarinic receptor, becomes less responsive to an agonist (like this compound) after initial or prolonged exposure.[6][7] This process is a natural cellular feedback mechanism to prevent overstimulation. It involves several key steps, primarily receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin proteins, which uncouples the receptor from its G-protein and can lead to its internalization (removal from the cell surface).[6][8][9][10][11]
Q3: Why is desensitization a common issue with a "superagonist" like this compound?
A: this compound's "supraphysiological" efficacy means it is significantly more effective at activating mAChRs than even the natural agonist, acetylcholine.[1][4] This powerful and sustained activation signal strongly triggers the cell's desensitization machinery (GRK and β-arrestin activity), leading to a rapid reduction in the receptor's ability to signal, which can interfere with experimental measurements.[8][11]
Q4: What is the difference between homologous and heterologous desensitization?
A:
-
Homologous desensitization is agonist-specific. The activation of a specific receptor (e.g., the M3 receptor by this compound) leads to the desensitization of only that receptor type.[6] This is primarily mediated by GRKs, which preferentially phosphorylate agonist-occupied receptors.[11]
-
Heterologous desensitization is agonist-nonspecific. The activation of one type of receptor leads to the desensitization of other, unrelated GPCRs.[6][12] This is often mediated by second messenger-dependent kinases like PKA and PKC.[7][11]
Troubleshooting Guide: Signal Loss in this compound Assays
Issue: The signal in my functional assay (e.g., calcium flux, p-ERK) decreases rapidly or is weaker upon a second stimulation with this compound.
This is a classic sign of receptor desensitization. Use the following Q&A to diagnose and resolve the issue.
Q: Could my this compound concentration be too high?
A: Yes. Because this compound is a superagonist, using concentrations at or near the top of the dose-response curve will maximally activate the desensitization pathway.
-
Solution: Perform a full dose-response curve to determine the EC50 and EC80 values. For many kinetic or repeated-stimulation experiments, consider using a concentration at or below the EC80 to achieve a robust signal while minimizing desensitization.
Q: Is the pre-incubation or stimulation time too long?
A: Yes. Desensitization is a time-dependent process that occurs over minutes. Longer exposure to this compound allows more time for GRKs to phosphorylate the receptor and for β-arrestin to bind and uncouple it.
-
Solution: For kinetic assays, measure the signal at the earliest detectable time points (e.g., 1-5 minutes for ERK phosphorylation).[13] For calcium flux assays, which are very rapid, focus on the initial peak response, as this occurs before significant desensitization takes hold.[14]
Q: How do I know if the signal loss is due to desensitization and not cytotoxicity or dye-related issues?
A:
-
To rule out cytotoxicity: Perform a standard cell viability assay (e.g., Trypan Blue or MTT assay) using the same this compound concentrations and incubation times.
-
To rule out assay-specific artifacts (e.g., calcium dye excretion): After the this compound-induced signal has faded, add a different, non-mAChR agonist that acts through the same pathway (if available) or a compound that bypasses the receptor, like ionomycin (B1663694) for calcium assays.[15] If you see a robust response, the downstream machinery is intact, and the issue was likely receptor-specific desensitization.[16]
Q: Can I use any pharmacological tools to inhibit desensitization?
A: Yes, with caution. You can target the key proteins involved in desensitization.
-
GRK Inhibition: Using a dominant-negative GRK2 construct or a general GRK inhibitor can reduce receptor phosphorylation and subsequent desensitization.[17] This has been shown to prevent acute desensitization of the m2 mAChR.[17]
-
Caveat: These inhibitors can have off-target effects and will alter the natural signaling behavior of the cell. They are best used in mechanistic studies to confirm the role of GRKs, rather than as a standard buffer component.
Data & Experimental Parameters
This compound Potency at Muscarinic Receptors
The high potency of this compound contributes to its tendency to induce desensitization. The following table summarizes its reported pEC50 values.
| Receptor Subtype | pEC50 | Reference |
| M1 | 9.87 | [2] |
| M2 | 10.1 | [2] |
| M3 | 9.78 | [2] |
(pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.)
Factors Influencing Desensitization in Assays
| Parameter | Recommendation to Minimize Desensitization | Rationale |
| Agonist Concentration | Use the lowest concentration that gives a robust signal (e.g., EC80). | High agonist concentrations maximally drive GRK/β-arrestin-mediated desensitization. |
| Incubation Time | Use the shortest possible time course. | Desensitization is a rapid process; early time points capture the G-protein-mediated signal before significant uncoupling occurs.[18] |
| Cell System | Use cells with lower receptor expression levels if possible. | High receptor density can exacerbate desensitization. Consider using knockout or knockdown cells for key desensitization proteins (GRKs, β-arrestins) for mechanistic studies.[19] |
| Assay Temperature | Run assays at a consistent, optimized temperature (e.g., 37°C). | Enzymatic processes like phosphorylation by GRKs are temperature-dependent. |
Key Experimental Protocols
Note: These are generalized protocols. Optimization for your specific cell line, receptor expression level, and equipment is essential.
Protocol 1: Calcium Flux Assay
This assay measures the release of intracellular calcium, a key second messenger for Gq-coupled receptors like M1 and M3.
-
Cell Seeding: Plate cells (e.g., CHO or HEK293 cells expressing the mAChR of interest) in a 96- or 384-well black, clear-bottom plate and grow to ~90-100% confluency.
-
Dye Loading: Remove growth media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR) and measure the baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Use the instrument's integrated fluidics to add this compound at the desired concentration.
-
Signal Measurement: Immediately and continuously measure the fluorescence signal for 1-3 minutes. The key data point is often the peak fluorescence, which occurs rapidly before desensitization fully manifests.[14]
-
Data Analysis: Calculate the change in fluorescence (Peak - Baseline) or the area under the curve for the initial phase of the response.
Protocol 2: ERK 1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK, a downstream event for many GPCRs.[20][21]
-
Cell Seeding: Plate cells in a multi-well plate and grow until they reach ~80-90% confluency.
-
Serum Starvation: The day before the assay, replace the growth media with serum-free media. This reduces basal ERK phosphorylation.
-
Agonist Stimulation: Add this compound at various concentrations to the cells and incubate for a short, defined period (a time-course experiment from 2 to 30 minutes is recommended to find the peak). A 3-5 minute stimulation is often optimal.[13]
-
Cell Lysis: Immediately aspirate the media and add lysis buffer to stop the reaction and extract cellular proteins.
-
Detection: Use a sensitive immunoassay to detect phosphorylated ERK (p-ERK) and total ERK. Options include:
-
In-Cell Western: Fix and permeabilize cells in the plate, then use fluorescently-labeled antibodies against p-ERK and a normalizing protein.[13]
-
AlphaScreen/HTRF: Use specific antibody pairs in a proximity-based assay format according to the manufacturer's protocol.[20]
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for p-ERK and total ERK.[22]
-
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal or another housekeeping protein.
Visualizations
Signaling and Desensitization Pathway
Caption: Figure 1: this compound-Induced GPCR Signaling and Desensitization Pathway.
Experimental Workflow for Functional Assays
Caption: Figure 2: General Workflow for this compound Functional Assays.
Troubleshooting Logic for Signal Decay
References
- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | mACh agonist | Hello Bio [hellobio.com]
- 4. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 7. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disentangling bias between Gq, GRK2, and arrestin3 recruitment to the M3 muscarinic acetylcholine receptor | eLife [elifesciences.org]
- 9. columbia.edu [columbia.edu]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Muscarinic Agonist-Mediated Heterologous Desensitization in Isolated I" by Michael T. Griffin, Minoru Matsui et al. [digitalcommons.chapman.edu]
- 13. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Desensitization and internalization of the m2 muscarinic acetylcholine receptor are directed by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. researchgate.net [researchgate.net]
- 20. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Phospho-ERK Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Blockade of ERK Phosphorylation in the Nucleus Accumbens Inhibits the Expression of Cocaine-induced Behavioral Sensitization in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and dissolving Iperoxo powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and dissolving Iperoxo powder. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent superagonist of muscarinic acetylcholine (B1216132) receptors (mAChR), specifically activating M1, M2, and M3 receptors.[1][2] Its high efficacy makes it valuable for studying activation-related conformational changes in these receptors.[1][2] this compound stimulates downstream signaling pathways, leading to phosphoinositide generation, calcium ion mobilization, and ERK1/2 phosphorylation.[1][2]
2. What are the recommended storage conditions for this compound powder and its solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from MedChemExpress and InvivoChem.[1][3] |
3. What personal protective equipment (PPE) should be worn when handling this compound powder?
Due to its potential hazards, appropriate PPE is mandatory. A safety data sheet for a similar chemical compound recommends the following:
-
Gloves: Wear protective gloves.
-
Clothing: Wear protective clothing.
-
Eye/Face Protection: Use eye and face protection.
-
Respiratory Protection: Avoid breathing mist or vapors; use only in a well-ventilated area.
4. What should I do in case of accidental exposure to this compound?
Immediate action is necessary in case of exposure. Based on safety data for a similar compound, follow these first-aid measures:
-
Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[4]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the skin with water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Troubleshooting Guides
Issue 1: this compound Powder is Not Dissolving
If you are experiencing difficulty dissolving this compound powder, consider the following solutions:
| Troubleshooting Step | Recommended Action |
| Solvent Choice | The primary recommended solvent is DMSO.[1][3] |
| Concentration | A known soluble concentration in DMSO is 62.5 mg/mL (192.81 mM).[1] Attempting higher concentrations may lead to insolubility. |
| Assisted Dissolution | To aid dissolution in DMSO, the use of ultrasonic treatment and gentle warming to 60°C is recommended.[1] |
| Alternative Formulations | For in vivo oral formulations, this compound can be suspended in 0.5% sodium carboxymethyl cellulose (B213188) (CMC Na) or dissolved in PEG400.[3] |
Issue 2: Inconsistent Experimental Results
Inconsistent results may stem from improper handling or storage.
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure that both the powder and stock solutions have been stored at the correct temperatures and are within their recommended shelf life. Refer to the storage table above.[1][2][3] |
| Improper Solution Preparation | Verify that the correct solvent and concentration were used. For DMSO stock solutions, ensure the powder is fully dissolved before making further dilutions. |
| Pipetting Errors | Due to its high potency (pEC50 values between 9.78 and 10.1), even minor pipetting inaccuracies at low concentrations can lead to significant variations in experimental outcomes.[1][2] Use calibrated pipettes and proper pipetting techniques. |
Experimental Protocols & Workflows
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 324.16 g/mol )[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Water bath or sonicator
Methodology:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L × 0.001 L × 324.16 g/mol = 0.00324 g = 3.24 mg
-
-
Weighing: Carefully weigh 3.24 mg of this compound powder in a suitable microcentrifuge tube.
-
Dissolution: Add 1 mL of DMSO to the tube.
-
Mixing: Vortex the solution thoroughly.
-
Assisted Solubilization: If the powder does not fully dissolve, use an ultrasonic bath or warm the solution gently to 60°C until all solids are dissolved.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Visual Workflow: this compound Powder Dissolution
Caption: Workflow for dissolving this compound powder in DMSO.
Signaling Pathway: this compound-Mediated mAChR Activation
Caption: Downstream signaling cascade following this compound binding.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | agonist of the muscarinic acetylcholine receptors and an OxotremorineM analogue | CAS# 247079-84-1 | InvivoChem [invivochem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. instantsupply.com.au [instantsupply.com.au]
- 6. firexo.com [firexo.com]
Technical Support Center: [³H]Iperoxo Radioligand Binding Assays
Welcome to the technical support center for [³H]Iperoxo applications. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their radioligand binding assays and minimize non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is [³H]this compound and why is it used in radioligand binding assays?
[³H]this compound is a tritiated, high-affinity superagonist for muscarinic acetylcholine (B1216132) receptors (mAChRs). Its high affinity and stability make it an excellent tool for directly probing the activation-related conformational changes in all five muscarinic receptor subtypes (M1-M5) through saturation and displacement binding studies.[1] Unlike some other agonists, its favorable physicochemical properties allow for reliable labeling of these receptors.[1]
Q2: What is non-specific binding (NSB) and why is it critical to minimize it?
Non-specific binding refers to the binding of a radioligand to components other than the target receptor, such as lipids, other proteins, or the assay apparatus itself. High non-specific binding can obscure the specific binding signal, leading to a low signal-to-noise ratio and inaccurate determination of receptor affinity (Kd) and density (Bmax). Ideally, non-specific binding should constitute a small fraction of the total binding.
Q3: How is non-specific binding determined in a [³H]this compound assay?
Non-specific binding is measured by incubating the radioligand ([³H]this compound) with the receptor preparation in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors. Under these conditions, any observed binding of [³H]this compound is considered non-specific.
Q4: What is a suitable unlabeled competitor and concentration for determining NSB in a [³H]this compound assay?
A common and effective competitor for muscarinic receptors is the antagonist atropine . A concentration of 10 µM atropine has been successfully used to determine non-specific binding in assays involving this compound.[2] This concentration is sufficiently high to displace all specific binding of [³H]this compound to the muscarinic receptors.
Troubleshooting Guide: Minimizing High Non-Specific Binding
High non-specific binding is a common challenge in radioligand binding assays. The following guide provides a systematic approach to identify and address potential causes.
| Problem | Potential Cause | Recommended Solution |
| High NSB across all conditions | Radioligand concentration is too high. | Use a [³H]this compound concentration at or below the Kd for the target receptor. For saturation experiments, ensure the highest concentration does not lead to excessive NSB (ideally < 50% of total binding).[3] |
| Suboptimal assay buffer composition. | Optimize pH: The buffer pH can influence the charge of [³H]this compound and the membrane components. Start with a physiological pH around 7.4 (e.g., using a Tris-HCl or HEPES buffer) and test slight variations. Adjust Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can reduce electrostatic interactions contributing to NSB. | |
| Hydrophobic interactions. | Add a non-ionic surfactant: Including a low concentration of Tween-20 (e.g., 0.01% - 0.05%) in the assay buffer can disrupt hydrophobic interactions. Include a blocking protein: Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% can help block non-specific binding sites on the assay tubes and membranes. | |
| High NSB specifically on filters | Radioligand is sticking to the filter material. | Pre-treat filters: Pre-soaking glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter matrix. |
| Inadequate washing. | Optimize wash steps: Ensure rapid and efficient washing with ice-cold wash buffer immediately after filtration. Increase the number of washes or the volume of wash buffer. | |
| High variability between replicates | Inconsistent receptor concentration. | Ensure the membrane preparation is homogeneous. Vortex the membrane stock before aliquoting and adding to the assay wells. Perform a protein quantification assay (e.g., BCA) to ensure equal amounts of protein are used in each well. |
| Radioligand degradation. | Store [³H]this compound according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. Check the purity of the radioligand if degradation is suspected. |
Experimental Protocols
Standard Radioligand Binding Assay Protocol (Filtration-based)
This protocol provides a general framework for performing a [³H]this compound binding assay. Optimization of specific parameters such as incubation time, temperature, and protein concentration is recommended for each experimental system.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the target muscarinic receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration.
2. Assay Setup:
-
The assay is typically performed in a 96-well plate with a final volume of 200-250 µL.
-
Total Binding: Add assay buffer, [³H]this compound at the desired concentration, and the membrane preparation.
-
Non-Specific Binding (NSB): Add assay buffer, [³H]this compound, a high concentration of an unlabeled competitor (e.g., 10 µM atropine), and the membrane preparation.[2]
-
Competition Binding: Add assay buffer, [³H]this compound, varying concentrations of the competing test compound, and the membrane preparation.
3. Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. This should be determined experimentally through association and dissociation kinetic studies.
4. Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% PEI.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
5. Counting:
-
Place the filter discs in scintillation vials.
-
Add an appropriate scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
6. Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
For saturation binding experiments, plot specific binding against the concentration of [³H]this compound to determine Kd and Bmax using non-linear regression.
-
For competition binding experiments, plot the percentage of specific binding against the concentration of the competing ligand to determine the IC50, which can then be used to calculate the Ki.
Visualizations
Experimental Workflow for a [³H]this compound Binding Assay
Caption: Workflow for a typical [³H]this compound radioligand binding assay.
Conceptual Diagram of Specific vs. Non-Specific Binding
Caption: Defining specific and non-specific binding of [³H]this compound.
References
- 1. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iperoxo Treatment for Cellular Signaling Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for Iperoxo treatment in cells. This compound is a potent superagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) and is a valuable tool for studying G-protein coupled receptor (GPCR) signaling pathways. Optimal incubation times are crucial for observing specific downstream signaling events rather than inducing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
A1: this compound is a powerful superagonist for muscarinic acetylcholine receptors (mAChRs), specifically activating M1, M2, and M3 receptors with high potency.[1] Unlike cytotoxic agents, its primary role in research is to stimulate these receptors to study the downstream signaling cascades they initiate. This compound binds to the same site as the natural ligand, acetylcholine, but elicits a stronger and more sustained response, making it a "superagonist".[2]
Q2: I am not observing any cellular response after this compound treatment. What are the possible reasons?
A2: Several factors could lead to a lack of response:
-
Incorrect Incubation Time: The optimal time to observe a specific signaling event may have been missed. Signaling cascades operate on different timescales; for instance, calcium mobilization is very rapid, while changes in gene expression take much longer.
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a detectable signal in your specific cell line. A dose-response experiment is recommended to determine the optimal concentration.
-
Cell Line Health: The health and passage number of your cells can impact their responsiveness. Ensure you are using healthy, sub-confluent cells.
-
Receptor Expression: The cell line you are using may not express the target muscarinic receptor subtype at a high enough level.
-
Reagent Stability: Ensure your this compound stock solution is stored correctly and has not degraded.
Q3: Is this compound expected to cause cell death?
A3: this compound is a signaling molecule agonist, not a cytotoxic compound. Its purpose is to activate mAChRs and initiate signaling pathways. While prolonged overstimulation of certain pathways in some cell types could potentially lead to downstream effects that compromise cell viability, this is not its intended or typical use. If you are observing widespread cell death, it is more likely due to other experimental factors such as incorrect concentration, contamination, or issues with the cell culture conditions.
Troubleshooting Guides
Issue 1: No or Weak Signal in Intracellular Calcium Assay
| Potential Cause | Troubleshooting Step |
| Inappropriate Measurement Window | Calcium mobilization is a rapid and transient event, often peaking within seconds of agonist addition. Ensure your measurement protocol is configured to capture this rapid initial phase. |
| Low this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Low Receptor Expression | Confirm the expression of the target muscarinic receptor subtype in your cell line using techniques like qPCR or western blotting. |
| Calcium Dye Loading Issues | Verify that your cells are being loaded correctly with the calcium indicator dye. Check for uniform loading and the absence of compartmentalization. |
| Absence of Extracellular Calcium | Some signaling pathways involve the influx of extracellular calcium. Ensure your assay buffer contains an appropriate concentration of calcium. |
Issue 2: No or Weak Signal in ERK Phosphorylation Western Blot
| Potential Cause | Troubleshooting Step |
| Incorrect Incubation Time | ERK phosphorylation is a transient event. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the peak phosphorylation time. |
| Suboptimal this compound Concentration | Run a dose-response experiment to find the this compound concentration that gives the most robust ERK phosphorylation signal. |
| Sample Preparation Issues | It is critical to inhibit phosphatase activity during cell lysis. Use a lysis buffer containing a fresh cocktail of phosphatase and protease inhibitors and keep samples on ice. |
| Poor Antibody Quality | Use a well-validated antibody specific for phosphorylated ERK (p-ERK). |
| Low Protein Loading | Ensure you are loading a sufficient amount of protein onto the gel. Perform a protein quantification assay before loading. |
| Blocking Agent | Avoid using milk as a blocking agent, as the phosphoprotein casein can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[1] |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound
| Cell Line | Receptor(s) | Typical Concentration Range | Reference |
| CHO-hM2 | M2 | 0.1 nM - 10 µM | [1] |
| MRC-5 | M2 | Not specified, but superagonism is preserved. | [2] |
| HEK293 | (Transfected) | Dependent on expression level. | N/A |
Table 2: Typical Time-courses for Downstream Signaling Events
| Signaling Event | Typical Peak Time | Typical Duration | Notes |
| Phosphoinositide Hydrolysis | 5 - 15 minutes | Can decline after 2 hours. | The production of inositol (B14025) phosphates is an early event in the signaling cascade. |
| Intracellular Calcium Mobilization | 20 - 30 seconds | Rapidly transient, returning to baseline within minutes. | This is one of the most immediate responses to receptor activation. |
| ERK Phosphorylation | 5 - 60 minutes | Can be transient or sustained depending on the cell type and stimulus. | A time-course experiment is highly recommended to capture the peak response. |
Experimental Protocols
Protocol: Time-Course Experiment for this compound-Induced ERK Phosphorylation
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells are attached and have reached the desired confluency, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours. This reduces basal ERK activity.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). On the day of the experiment, dilute the this compound to the desired final concentration in serum-free medium.
-
Treatment: Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) at 37°C. The 0-minute time point represents the untreated control.
-
Cell Lysis: At each time point, immediately place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Proceed with western blotting to detect phosphorylated ERK (p-ERK) and total ERK. Normalize the p-ERK signal to the total ERK signal to account for any loading differences.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Troubleshooting Variability in Iperoxo-Mediated ERK Signaling
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Iperoxo and its effects on ERK signaling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in your experiments.
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of this compound in ERK signaling experiments.
1. What is this compound and what is its primary mechanism of action?
This compound is a potent synthetic "superagonist" of muscarinic acetylcholine (B1216132) receptors (mAChRs), with high potency for M1, M2, and M3 subtypes.[1][2] It binds to these G-protein coupled receptors (GPCRs) to initiate downstream signaling cascades. Its effect on ERK (Extracellular signal-regulated kinase) is a result of this receptor activation.[3]
2. How does this compound activate the ERK signaling pathway?
This compound activates ERK through mAChRs, which are GPCRs. The signaling cascade from GPCRs to ERK is complex and can be initiated by different G-protein subunits (Gα and Gβγ). Depending on the cell type and the specific mAChR subtypes expressed (M1, M2, M3, etc.), the pathway can involve intermediates such as protein kinase C (PKC), Ras, Rap1, and even the transactivation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[4][5][6][7] This intricate network of pathways is a common source of experimental variability.
3. How should I prepare and store this compound?
Proper handling of this compound is critical for reproducible results.
-
Solubility: this compound is soluble in DMSO. For example, a concentration of 62.5 mg/mL in DMSO can be achieved with warming and sonication.[1]
-
Storage:
4. What are potential off-target effects of this compound?
While primarily a potent muscarinic agonist, this compound's high potency at multiple mAChR subtypes (M1, M2, M3) means its effects can vary between cell lines depending on their specific receptor expression profiles.[1][3] Uncharacterized, non-muscarinic off-target effects could also contribute to variability, a common issue with small molecule inhibitors and agonists.[9][10]
Troubleshooting Guide
Use these question-and-answer guides to troubleshoot common issues in your this compound-mediated ERK signaling experiments.
Issue 1: High Variability in p-ERK Levels Between Replicates
Question: I'm treating my cells with this compound, but my Western blot results for phosphorylated ERK (p-ERK) are highly variable between identical experiments. What could be the cause?
Answer: High variability in p-ERK levels can stem from several factors, from cell culture conditions to sample preparation.
-
Cell Culture Inconsistency:
-
Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses.
-
Cell Density: Ensure you are seeding cells at the same density for each experiment. Over-confluent or under-confluent cells can have different basal signaling levels.
-
Serum Starvation: Inconsistent serum starvation can lead to high background ERK activation. Standardize the duration and serum concentration for starvation. Note that serum starvation itself can induce dynamic signaling responses, so timing is critical.[11][12]
-
-
Reagent Preparation and Handling:
-
This compound Aliquots: Are you using fresh aliquots of this compound for each experiment? Repeated freeze-thaw cycles of your stock solution can degrade the compound.[3]
-
Inhibitors in Lysis Buffer: Ensure that phosphatase and protease inhibitors are added fresh to your lysis buffer right before use. Phosphatases are very active and can dephosphorylate p-ERK during lysis.[4][13]
-
-
Experimental Procedure:
-
Treatment Time: Are your treatment times precisely controlled? ERK activation can be transient, so even small differences in incubation time can lead to large variations in p-ERK levels.
-
Lysis and Sample Collection: Work quickly and on ice during cell lysis to minimize enzymatic activity. Ensure complete lysis and consistent scraping/collection techniques.
-
Issue 2: No or Weak p-ERK Signal After this compound Treatment
Question: I'm not seeing the expected increase in p-ERK after treating with this compound. What should I check?
Answer: A lack of signal could be due to issues with the stimulant, the cells, or the detection method.
-
This compound Activity:
-
Degradation: Confirm that your this compound stock has been stored correctly and has not expired.
-
Concentration: You may need to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line.
-
-
Cellular Response:
-
Receptor Expression: Does your cell line express this compound-sensitive muscarinic receptors (M1, M2, M3)? Low receptor expression will result in a weak signal. You can verify expression via RT-qPCR or by using a positive control cell line known to respond to muscarinic agonists. The level of receptor expression can significantly influence agonist efficacy.[14]
-
Time Course: The peak of ERK phosphorylation can be rapid and transient. Perform a time-course experiment (e.g., 0, 2, 5, 10, 30, 60 minutes) to identify the optimal time point for p-ERK detection in your system.
-
-
Western Blotting Technique:
-
Lysis Buffer: Use a lysis buffer specifically formulated for phosphoprotein analysis, containing potent phosphatase inhibitors like sodium orthovanadate and sodium fluoride.[13]
-
Antibody Quality: Ensure your primary antibody against p-ERK is validated and used at the recommended dilution. The total-ERK antibody should also be of high quality to serve as a proper loading control.
-
Protein Transfer: Verify that your proteins, especially lower molecular weight proteins like ERK (around 42/44 kDa), have transferred efficiently to the membrane. A Ponceau S stain can help visualize total protein transfer.
-
Issue 3: High Background p-ERK Signal in Untreated/Control Cells
Question: My untreated control cells show a high level of p-ERK, making it difficult to see the effect of this compound. How can I reduce this background?
Answer: High basal p-ERK is often due to growth factors in the cell culture medium.
-
Serum Starvation: The most common method to reduce basal ERK activity is serum starvation.
-
Duration: A typical starting point is 12-24 hours of starvation. However, the optimal duration can be cell-type dependent.
-
Serum Concentration: You can try starving in a medium with 0.1-1% serum or in a completely serum-free medium. Be aware that complete serum removal can induce stress responses in some cell lines.[11][12]
-
-
Cell Handling:
-
Mechanical Stress: Avoid excessive mechanical stress during cell handling and media changes, as this can transiently activate signaling pathways.
-
Medium Change: When adding this compound, do so in fresh, pre-warmed serum-free media to avoid stimulating cells with components from conditioned media.
-
Data Summary Tables
Table 1: this compound Properties
| Property | Value |
| Target | Muscarinic Acetylcholine Receptor (mAChR) Agonist (M1, M2, M3)[1] |
| Molecular Weight | 324.16 g/mol |
| Solubility | DMSO (e.g., 62.5 mg/mL)[1] |
| Storage (Powder) | -20°C (3 years)[1][8] |
| Storage (Stock) | -80°C (6 months) or -20°C (1 month)[3] |
Table 2: Common Reagents for p-ERK Western Blotting
| Reagent | Purpose | Key Considerations |
| RIPA or NP-40 Lysis Buffer | To lyse cells and solubilize proteins.[13] | Choose a buffer compatible with phosphoprotein stability. |
| Protease Inhibitor Cocktail | To prevent protein degradation by proteases released during lysis. | Add fresh to lysis buffer before use. |
| Phosphatase Inhibitors | To prevent dephosphorylation of p-ERK. | Crucial for phosphoprotein analysis. Use a cocktail or individual inhibitors like Sodium Orthovanadate and Sodium Fluoride. Add fresh.[4][13] |
| Primary Antibody (p-ERK) | To specifically detect phosphorylated ERK. | Use a well-validated antibody at the optimal dilution. |
| Primary Antibody (Total ERK) | To detect total ERK protein for normalization. | Essential for quantifying the change in phosphorylation relative to the total amount of ERK protein. |
| HRP-conjugated Secondary Ab | To bind to the primary antibody for signal detection. | Use a species-specific secondary antibody. |
| ECL Substrate | To generate a chemiluminescent signal for detection. | Choose a substrate with appropriate sensitivity for your protein abundance. |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of this compound-Mediated ERK Phosphorylation
This protocol provides a standard workflow for treating cells with this compound and analyzing p-ERK levels.
-
Cell Seeding and Serum Starvation:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere for 24 hours.
-
Aspirate the growth medium and replace it with a low-serum (0.5%) or serum-free medium.
-
Incubate for 12-24 hours to reduce basal ERK phosphorylation.
-
-
This compound Treatment:
-
Prepare a fresh dilution of this compound in serum-free medium from a frozen stock.
-
Aspirate the starvation medium and add the this compound-containing medium to the cells. Include a vehicle control (e.g., DMSO in serum-free medium).
-
Incubate for the desired time (a time-course of 5, 10, 30, and 60 minutes is recommended for initial experiments).
-
-
Cell Lysis:
-
Immediately after treatment, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the concentration of all samples with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Add Laemmli sample buffer to your normalized lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with a Ponceau S stain.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: To normalize, strip the membrane of the p-ERK antibodies and re-probe with an antibody for total ERK.
-
Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.
-
Visualizations
Signaling Pathway Diagram
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bosterbio.com [bosterbio.com]
- 5. karger.com [karger.com]
- 6. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G Protein-Coupled Receptor-Mediated Mitogen-Activated Protein Kinase Activation through Cooperation of Gαq and Gαi Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | agonist of the muscarinic acetylcholine receptors and an OxotremorineM analogue | CAS# 247079-84-1 | InvivoChem [invivochem.com]
- 9. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inference of drug off-target effects on cellular signaling using Interactome-Based Deep Learning - preLights [prelights.biologists.com]
- 11. ahajournals.org [ahajournals.org]
- 12. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Iperoxo, Acetylcholine, and Carbachol at Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the synthetic agonist Iperoxo against the endogenous neurotransmitter acetylcholine (B1216132) (ACh) and the synthetic agonist carbachol (B1668302) (CCh) at muscarinic acetylcholine receptors (mAChRs). The information presented is collated from multiple experimental studies to offer a comprehensive overview for researchers in pharmacology and drug development.
Executive Summary
This compound has emerged as a potent "superagonist" at muscarinic acetylcholine receptors, demonstrating significantly higher efficacy and potency compared to the endogenous ligand acetylcholine in certain contexts.[1] This guide synthesizes quantitative data from various functional assays to compare the performance of this compound with acetylcholine and carbachol across the M1, M2, M3, and M4 muscarinic receptor subtypes. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings.
Data Presentation: Comparative Efficacy of Muscarinic Agonists
The following tables summarize the half-maximal effective concentration (EC50) and maximal response (Emax) of this compound, acetylcholine, and carbachol at different muscarinic receptor subtypes. It is important to note that the data are compiled from various studies using different experimental systems, which can influence absolute values. Therefore, comparisons should be made with consideration of the cited experimental context.
Table 1: Agonist Efficacy at M1 Muscarinic Receptors
| Agonist | EC50 | Emax (% of control) | Cell Line / System | Assay |
| This compound | 14.1 nM (pEC50: 7.85) | Not Reported | CHO-K1 cells | Calcium Mobilization |
| Acetylcholine | 110 nM | Not Reported | NG 108-15 cells | Ca-current Inhibition |
| Carbachol | 2 µM | Not Reported | NG 108-15 cells | Ca-current Inhibition |
| Acetylcholine | Not Reported | Most Efficacious | Murine fibroblast B82 cells | Phosphatidylinositide Hydrolysis[2] |
| Carbachol | Not Reported | Most Efficacious | Murine fibroblast B82 cells | Phosphatidylinositide Hydrolysis[2] |
Table 2: Agonist Efficacy at M2 Muscarinic Receptors
| Agonist | EC50 | Emax (% of ACh) | Cell Line / System | Assay |
| This compound | 0.079 nM (pEC50: 10.1) | >100% | CHO-hM2 cells | Dynamic Mass Redistribution (DMR)[1] |
| Acetylcholine | Not Reported | 100% | CHO-hM2 cells | Dynamic Mass Redistribution (DMR)[1] |
| Carbachol | 7.5 µM | Not Reported | Guinea-pig small intestine | Cation Current (Icat) Activation[3] |
| Acetylcholine | 3.5-4.5 times lower than Carbachol | Not Reported | Guinea-pig small intestine | Cation Current (Icat) Activation[3] |
Table 3: Agonist Efficacy at M3 Muscarinic Receptors
| Agonist | EC50 | Emax (% of control) | Cell Line / System | Assay |
| This compound | 16.6 nM (pEC50: 7.78) | Not Reported | CHO-K1 cells | Calcium Mobilization |
| Acetylcholine | Not Reported | Not Reported | Not Reported | Not Reported |
| Carbachol | Not Reported | Not Reported | Not Reported | Not Reported |
Table 4: Agonist Efficacy at M4 Muscarinic Receptors
| Agonist | EC50 | Emax (% of Carbachol) | Cell Line / System | Assay |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| Acetylcholine | 110 nM | ~100% | NG 108-15 cells | Ca-current Inhibition[4] |
| Carbachol | 2 µM | 100% | NG 108-15 cells | Ca-current Inhibition[4] |
| Carbachol | Not Reported | 100% | CHO M4 cells | Inhibition of cAMP accumulation[5] |
Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes preferentially couple to Gi/o proteins.[6]
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Activation of the Gq/11 pathway by agonists leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Gi/o Signaling Pathway (M2, M4 Receptors)
Agonist binding to M2 and M4 receptors activates Gi/o proteins. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (camp) levels. The Gβγ subunit can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, typically in cells expressing Gq/11-coupled receptors.
Experimental Workflow:
Methodology:
-
Cell Culture: Plate cells (e.g., CHO or HEK293) stably expressing the muscarinic receptor subtype of interest in 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).
-
Agonist Addition: Prepare serial dilutions of the agonists (this compound, acetylcholine, carbachol) in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the agonist solutions to the wells and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is used to determine the concentration-response curves, from which EC50 and Emax values are calculated using non-linear regression.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. It is particularly useful for studying Gi/o-coupled receptors.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Incubation: In a multi-well plate, incubate the cell membranes with varying concentrations of the agonist (this compound, acetylcholine, or carbachol) in an assay buffer containing GDP.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the concentration-response curves to determine EC50 and Emax values.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, downstream products of PLC activation, and is a direct measure of Gq/11-coupled receptor activity.
Methodology:
-
Cell Labeling: Culture cells in a medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Agonist Stimulation: Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase). Then, stimulate the cells with different concentrations of agonists for a specific time.
-
Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Separation: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Normalize the data and generate concentration-response curves to calculate EC50 and Emax values.
Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that measures dynamic changes in the local mass density of the bottom of a biosensor microplate, reflecting global cellular responses such as cell adhesion, morphology changes, and cytoskeletal rearrangement upon receptor activation.
Methodology:
-
Cell Seeding: Seed cells expressing the muscarinic receptor of interest onto the biosensor microplates and allow them to form a confluent monolayer.
-
Baseline Measurement: Place the plate in the DMR instrument and record a stable baseline reading.
-
Agonist Addition: Add the agonist solutions to the wells.
-
Kinetic Measurement: Continuously monitor the DMR signal in real-time.
-
Data Analysis: Analyze the kinetic response curves to determine parameters such as the peak amplitude and the area under the curve, which are then used to generate concentration-response curves for EC50 and Emax determination.[1]
References
- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Iperoxo and Pilocarpine for M1 Muscarinic Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G-protein coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia. Activation of the M1 receptor, primarily through the Gαq/11 signaling pathway, enhances neuronal excitability and modulates synaptic plasticity, processes crucial for learning and memory. This guide provides an objective comparison of two prominent M1 muscarinic receptor agonists: the potent synthetic "superagonist" Iperoxo and the well-established, naturally derived alkaloid pilocarpine (B147212). We present a comprehensive analysis of their performance based on experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Comparative Analysis: this compound vs. Pilocarpine
This compound and pilocarpine both activate the M1 muscarinic receptor, but they exhibit significant differences in their potency, efficacy, and selectivity profile. This compound is characterized as a highly potent and efficacious agonist, often referred to as a "superagonist," particularly at the M2 receptor subtype, though it also potently activates M1 and M3 receptors.[1][2][3] Pilocarpine, in contrast, is a non-selective muscarinic agonist that can activate all five receptor subtypes.[4][5] While it acts as a full agonist at the M1 receptor, its potency is considerably lower than that of this compound.[1][6]
A recent study directly comparing the two agonists in HEK-293T cells expressing the human M1 receptor found that this compound was significantly more potent in activating the Gαq pathway, with an EC50 of 24.8 nM compared to pilocarpine's 250,000 nM (250 µM).[1] In the same study, this compound also produced a maximal response approximately 49% greater than that of the endogenous agonist acetylcholine, while pilocarpine required a very high concentration (3 mM) to reach a similar response level.[1]
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency data for this compound and pilocarpine at the M1 muscarinic receptor from various experimental sources. It is important to note that direct comparisons are most accurate when data is generated within the same study under identical conditions.
Table 1: Functional Potency (EC50) at the M1 Muscarinic Receptor
| Compound | Assay Type | Cell Line / Tissue | Species | EC50 (nM) | Emax (% of control) | Reference(s) |
| This compound | Gαq BRET Assay | HEK-293T | Human | 24.8 | ~149% (of Acetylcholine) | [1] |
| IP1 Accumulation (HTRF) | CHO Cells | Human | 2.04 | Not Reported | ||
| Pilocarpine | Gαq BRET Assay | HEK-293T | Human | 250,000 | Not Reported | [1] |
| Phosphoinositide Turnover | Rat Hippocampus | Rat | 18,000 | 35% (of Carbachol) | [6] |
Table 2: Binding Affinity (Ki / IC50) at the M1 Muscarinic Receptor
| Compound | Assay Type | Radioligand | Cell Line / Tissue | Species | Ki / IC50 (nM) | Reference(s) |
| This compound | Radioligand Binding (pKd) | [3H]NMS | CHO Cells | Human | 2138 | |
| Pilocarpine | Competition Binding vs. [3H]pirenzepine | [3H]pirenzepine | Rat Cortex | Rat | 960 (IC50) | |
| Competition Binding vs. [3H]-l-QNB | [3H]-l-QNB | Rat Hippocampus | Rat | 40,600 (IC50) | ||
| Radioligand Binding (pKi) | Not Specified | CHO Cells | Human | ~6607 - 7943 |
M1 Muscarinic Receptor Signaling Pathway
Both this compound and pilocarpine primarily exert their effects through the canonical Gαq/11 signaling pathway upon binding to the M1 muscarinic receptor. This activation leads to a cascade of intracellular events culminating in various physiological responses.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare M1 muscarinic receptor agonists.
Radioligand Binding Assay (Competition)
This assay measures the binding affinity (Ki) of a test compound by assessing its ability to compete with a radiolabeled ligand for binding to the M1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the M1 muscarinic receptor (e.g., CHO-M1 or rat cortical tissue).
-
Radioligand: [3H]-pirenzepine (M1 selective antagonist).
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
Test compounds: this compound and pilocarpine at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
Liquid scintillation counter.
Procedure:
-
Prepare a dilution series of the test compounds (this compound and pilocarpine).
-
In a 96-well plate, add cell membranes, a fixed concentration of [3H]-pirenzepine, and varying concentrations of the test compound or vehicle.
-
For determining non-specific binding, add 1 µM atropine instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (no test compound) against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (FLIPR)
This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of agonist potency (EC50) and efficacy (Emax).
Materials:
-
CHO-M1 cells (or other suitable cell line expressing the M1 receptor).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
FLIPR Calcium Assay Kit (containing a calcium-sensitive dye like Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds: this compound and pilocarpine at various concentrations.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Seed CHO-M1 cells into the microplates and incubate overnight.
-
Prepare the dye-loading solution according to the kit manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C to allow the dye to enter the cells.
-
Prepare a dilution series of this compound and pilocarpine in a separate compound plate.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The FLIPR instrument will measure the baseline fluorescence of each well.
-
The instrument then adds the test compounds from the compound plate to the cell plate and immediately begins to measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
The data is typically analyzed by measuring the peak fluorescence response.
-
Plot the peak response against the log concentration of the agonist to generate a dose-response curve.
-
From the curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Inositol (B14025) Phosphate (IP) Accumulation Assay
This assay directly measures a key second messenger produced downstream of Gαq/11 activation.
Materials:
-
Cells expressing the M1 receptor (e.g., CHO-M1).
-
Culture medium containing [3H]-myo-inositol.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Test compounds: this compound and pilocarpine at various concentrations.
-
Perchloric acid or trichloroacetic acid for cell lysis.
-
Anion exchange chromatography columns (e.g., Dowex).
-
Scintillation fluid and counter.
Procedure:
-
Culture cells in medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells in a stimulation buffer containing LiCl.
-
Add varying concentrations of this compound or pilocarpine and incubate for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and lyse the cells by adding ice-cold perchloric acid or trichloroacetic acid.
-
Neutralize the cell extracts.
-
Apply the extracts to anion exchange columns to separate the inositol phosphates from other cellular components.
-
Elute the total inositol phosphates from the column.
-
Quantify the amount of [3H]-inositol phosphates in the eluate using a liquid scintillation counter.
-
Plot the amount of [3H]-inositol phosphates against the log concentration of the agonist to generate a dose-response curve.
-
Determine the EC50 and Emax from the curve.
Experimental Workflow for Agonist Comparison
The following diagram illustrates a logical workflow for the comprehensive comparison of two M1 receptor agonists like this compound and pilocarpine.
Conclusion
The experimental data clearly demonstrates that this compound is a significantly more potent and efficacious agonist at the M1 muscarinic receptor compared to pilocarpine. While both compounds activate the canonical Gαq/11 signaling pathway, the several orders of magnitude difference in their potency highlights their distinct pharmacological profiles. This compound's "superagonist" properties make it a valuable tool for studying the maximal activation state of muscarinic receptors. Pilocarpine, while less potent, remains a widely used and clinically relevant non-selective muscarinic agonist. The choice between these two compounds for research or therapeutic development will depend on the specific requirements for potency, efficacy, and receptor subtype selectivity. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their studies of M1 muscarinic receptor activation.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pilocarpine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Head-to-Head Comparison of Iperoxo with Other Muscarinic Acetylcholine Receptor (mAChR) Superagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the muscarinic acetylcholine (B1216132) receptor (mAChR) superagonist, Iperoxo, with other prominent mAChR agonists. The information presented is intended to assist researchers in selecting the appropriate pharmacological tools for their studies by offering a clear comparison of binding affinities, functional potencies, and the underlying experimental methodologies.
Introduction to mAChR Superagonism and this compound
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine (ACh). These receptors are crucial targets for therapeutic intervention in a range of disorders, including Alzheimer's disease, schizophrenia, and autoimmune diseases.
The term "superagonist" describes a ligand that can elicit a greater maximal response than the endogenous agonist. This compound has emerged as a potent mAChR superagonist, demonstrating "supraphysiological" efficacy, particularly at the M2 receptor subtype, when compared to acetylcholine.[1] Its high potency and efficacy make it a valuable tool for studying mAChR activation and for the development of novel therapeutics. This guide compares this compound to other well-characterized mAChR agonists: Xanomeline (B1663083), a functionally selective M1/M4 agonist; Aceclidine, a non-selective agonist; and Pilocarpine (B147212), a partial agonist.
Comparative Quantitative Data
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50/EC50) of this compound and other selected mAChR agonists across the five human muscarinic receptor subtypes. Data has been compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Source(s) |
| This compound | 8.8 (Ki: 1.58 nM) | 10.4 (Ki: 0.04 nM) | 8.5 (Ki: 3.16 nM) | 9.9 (Ki: 0.13 nM) | 8.2 (Ki: 6.31 nM) | [2] (Calculated from pKi values where available) |
| Xanomeline | 7.1 | 6.9 | 7.4 | 7.7 | 7.4 | [3] |
| Aceclidine | ~5.4 (EC50: 40 µM for M1 agonism) | - | Modulator | - | - | [4] |
| Pilocarpine | 5.8 | 4.8 | 5.8 | 5.1 | 5.7 | [5] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Data for Aceclidine is limited to functional potency.
Table 2: Muscarinic Receptor Functional Potencies (pEC50 / EC50)
| Compound | M1 | M2 | M3 | M4 | M5 | Source(s) |
| This compound | pEC50: 9.87 | pEC50: 10.1 | pEC50: 9.78 | EC50: 8.47 nM | - | [2][6][7] |
| Xanomeline | EC50: 0.3 - 30.9 nM | EC50: 92.5 - 1700 nM | EC50: 5 - 8500 nM | EC50: 14.1 - 52 nM | EC50: 42 - 1800 nM | [8][9] |
| Aceclidine | EC50: 40 µM | - | - | - | - | [4] |
| Pilocarpine | EC50: 18 µM | EC50: 4.5 µM | - | - | - | [10] |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 or a lower EC50 value indicates greater potency. The range of values for Xanomeline reflects data from different studies and assays.
Signaling Pathways and Experimental Workflows
To understand the functional data, it is essential to visualize the underlying biological processes and experimental procedures. The following diagrams, created using Graphviz, illustrate the primary signaling cascades activated by mAChR agonists and a typical workflow for assessing their functional potency.
Caption: Canonical Gq/11 and Gi/o signaling pathways for mAChR subtypes.
Caption: Experimental workflow for a calcium mobilization assay.
Detailed Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1-hM5) are cultured to ~90% confluency.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The supernatant is discarded.
-
The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a BCA or Bradford assay.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
-
For determining non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., atropine) is added to a set of wells.
-
The plate is incubated (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold wash buffer.
-
After drying, a scintillation cocktail is added to each well, and the radioactivity is counted using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
-
Membrane Preparation:
-
Prepare cell membranes expressing the receptor of interest (e.g., M2 or M4) as described in the radioligand binding assay protocol.
-
-
Assay Protocol:
-
The assay is conducted in a 96-well plate.
-
To each well, add:
-
Cell membranes (20-50 µg protein).
-
Assay buffer containing GDP (e.g., 10 µM) to facilitate nucleotide exchange.
-
Varying concentrations of the agonist (e.g., this compound).
-
-
The reaction is initiated by adding [³⁵S]GTPγS.
-
The plate is incubated (e.g., for 60 minutes at 30°C) with gentle agitation.
-
Basal activity is measured in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
The assay is terminated by rapid filtration through a filter plate, followed by washing.
-
Radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
Data are expressed as a percentage of the maximal stimulation over basal levels.
-
A dose-response curve is generated by plotting the stimulation versus the log concentration of the agonist.
-
The EC50 (potency) and Emax (efficacy) values are determined using non-linear regression analysis.
-
Calcium Mobilization Assay
This assay is used for Gq/11-coupled receptors (M1, M3, M5) and measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation:
-
Cells expressing the receptor of interest (e.g., M1, M3, or M5) are seeded into a 96- or 384-well black, clear-bottom plate and cultured overnight.
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage. The incubation is typically for 45-60 minutes at 37°C.
-
-
Assay Protocol:
-
After dye loading, the plate is placed in a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is established.
-
The instrument adds varying concentrations of the agonist to the wells while simultaneously monitoring the fluorescence.
-
The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is recorded over time.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence signal or the area under the curve.
-
A dose-response curve is constructed by plotting the response against the log concentration of the agonist.
-
EC50 (potency) and Emax (efficacy) values are calculated from the curve using non-linear regression.
-
Conclusion
This compound stands out as a muscarinic superagonist with exceptionally high potency, particularly at the M2 receptor subtype, where it surpasses the endogenous agonist acetylcholine.[1] Its high affinity for M2 and M4 receptors in the picomolar range makes it a powerful research tool for investigating the activation mechanisms of these receptors.[8] In comparison, Xanomeline, while binding to all five subtypes with relatively similar affinity, demonstrates functional selectivity for M1 and M4 receptors, making it a key compound in the development of treatments for schizophrenia and Alzheimer's disease.[11][12] Pilocarpine acts as a partial agonist, and Aceclidine is a non-selective agonist, representing more classical profiles of muscarinic activation.
The choice of agonist for a particular study will depend on the specific research question. This compound is ideal for studies requiring maximal receptor activation or for probing the conformational changes associated with the active state of mAChRs. In contrast, agonists like Xanomeline are better suited for investigating the therapeutic potential of subtype-selective activation. The data and protocols provided in this guide offer a foundation for making informed decisions in the selection and application of these critical pharmacological agents.
References
- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abcam.com [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pilocarpine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | mACh agonist | Hello Bio [hellobio.com]
- 8. tribioscience.com [tribioscience.com]
- 9. astorscientific.us [astorscientific.us]
- 10. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Xanomeline - Wikipedia [en.wikipedia.org]
- 12. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Validating Iperoxo's Selectivity for Muscarinic Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iperoxo's performance against other common muscarinic receptor agonists. The information presented is collated from various experimental studies to aid in the evaluation of this compound's selectivity profile.
Comparative Analysis of Muscarinic Agonists
This compound (B8088848) has emerged as a potent muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, in some contexts termed a "superagonist," particularly at the M2 receptor subtype.[1] Its selectivity profile, alongside other classical muscarinic agonists, is crucial for its application in targeted research and therapeutic development.
Quantitative Comparison of Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of this compound and other widely used muscarinic agonists—carbachol, oxotremorine, and pilocarpine—across the five human muscarinic receptor subtypes (M1-M5). It is important to note that the data are compiled from multiple sources, and experimental conditions may vary.
Table 1: Binding Affinities (pKi) of Muscarinic Agonists
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | 5.67[2] | High Affinity[3][4] | N/A | High Affinity[3][4] | N/A |
| Carbachol | 4.4[5] | 5.3[5] | 5.0[5] | 5.1[5] | 5.1[5] |
| Oxotremorine | 6.7[6] | 7.5[6] | 6.8[6] | 7.4[6] | N/A |
| Pilocarpine | 5.4[7] | 5.9[7] | 5.6[7] | N/A | N/A |
Table 2: Functional Potencies (pEC50) of Muscarinic Agonists
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | 8.9[2] | 10.1[1] | 9.78[2] | 8.6 | N/A |
| Carbachol | 6.2[5] | 6.7[5] | 6.8[5] | 6.1[5] | 6.0[5] |
| Oxotremorine | 7.3[6] | 8.0[6] | 7.8[6] | 7.9[6] | N/A |
| Pilocarpine | 6.0[6] | 6.3[6] | 6.3[6] | N/A | N/A |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for radioligand binding and functional calcium flux assays.
Radioligand Competition Binding Assay ([³H]-NMS)
This protocol outlines the determination of binding affinities of unlabeled ligands by measuring their ability to compete with the binding of a radiolabeled antagonist, [³H]-N-methylscopolamine ([³H]-NMS).
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Competitor Ligands: this compound and other test compounds.
-
Non-specific Binding Control: Atropine (B194438) (1 µM).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the competitor ligands in assay buffer. The final concentration in the assay should typically range from 10⁻¹⁰ M to 10⁻⁴ M.
-
Assay Setup: In a 96-well filter plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding) or the competitor ligand dilution.
-
50 µL of [³H]-NMS at a final concentration close to its Kd.
-
150 µL of cell membrane suspension (containing 5-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (or a specific temperature, e.g., 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values by fitting the competition data to a sigmoidal dose-response curve using non-linear regression. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Functional Calcium Flux Assay (FLIPR)
This protocol describes the measurement of intracellular calcium mobilization following receptor activation using a Fluorometric Imaging Plate Reader (FLIPR). This assay is suitable for Gq-coupled receptors (M1, M3, M5).
Materials:
-
Cells: CHO or HEK293 cells stably expressing one of the Gq-coupled human muscarinic receptor subtypes (M1, M3, M5).
-
Culture Medium: Appropriate cell culture medium (e.g., Ham's F-12 or DMEM) supplemented with fetal bovine serum and antibiotics.
-
Calcium-sensitive Dye: Fluo-8 or a similar calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239): To inhibit organic anion transporters that can extrude the dye.
-
Agonists: this compound and other test compounds.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom microplates and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye-loading solution.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Plate Preparation: Prepare serial dilutions of the agonists in assay buffer in a separate compound plate.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the agonist solutions from the compound plate to the cell plate.
-
Immediately after addition, monitor the change in fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis: The increase in fluorescence intensity reflects the increase in intracellular calcium concentration. Determine the maximum peak response for each concentration of the agonist. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[9][10][11]
Visualizing Muscarinic Receptor Signaling and Experimental Workflow
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
References
- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 10. Application of Parallel Multiparametric Cell-Based FLIPR Detection Assays for the Identification of Modulators of the Muscarinic Acetylcholine Receptor 4 (M4) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
Assessing Potential Off-Target Effects of Iperoxo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Iperoxo, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) superagonist, and other relevant muscarinic agonists. The focus is on potential off-target effects, a critical consideration in drug development. Due to the limited availability of comprehensive off-target screening data for this compound in the public domain, this guide synthesizes information on its on-target selectivity, compares it with other muscarinic agonists, and outlines the experimental protocols necessary for a thorough off-target assessment.
On-Target Selectivity Profile of Muscarinic Agonists
This compound is recognized as a powerful superagonist at muscarinic acetylcholine receptors, exhibiting greater efficacy than the endogenous ligand, acetylcholine.[1][2] However, it demonstrates limited selectivity among the five muscarinic receptor subtypes (M1-M5). The following table summarizes the reported on-target activity of this compound and selected comparator compounds. It is important to note that direct comparisons of potencies across different studies should be made with caution due to variations in experimental conditions.
| Compound | M1 pEC50/pKi | M2 pEC50/pKi | M3 pEC50/pKi | M4 pEC50/pKi | M5 pEC50/pKi | Primary Selectivity |
| This compound | 9.87 | 10.1 | 9.78 | High Affinity | Moderate Affinity | Non-selective, with higher affinity for M2/M4 |
| Acetylcholine | - | - | - | - | - | Endogenous, non-selective agonist |
| Pilocarpine | M1-selective | Partial agonist | M3-selective | - | - | M1/M3 selective partial agonist |
| Cevimeline | High Potency | 46-fold lower vs M1 | High Potency | 43-fold lower vs M1 | - | M1/M3 selective agonist[3][4] |
| Xanomeline | High Affinity | Moderate Affinity | Moderate Affinity | High Affinity | Moderate Affinity | M1/M4 preferring agonist[5] |
pEC50 values for this compound from Medchemexpress. M2 and M4 affinity for this compound is in the picomolar range.[6] Pilocarpine is a partial agonist at M1 and M2 receptors.[7][8] Xanomeline also shows some affinity for serotonin (B10506) receptors.[5][9][10]
Known Off-Target Interactions and Clinical Side Effects
| Compound | Known Off-Target Interactions | Common Clinical Side Effects (indicative of on- and off-target effects) |
| This compound | Data not publicly available. | Data from clinical trials not available. |
| Acetylcholine | Acts on both muscarinic and nicotinic receptors.[17] | Widespread parasympathomimetic effects due to lack of selectivity and rapid hydrolysis. |
| Pilocarpine | Primarily muscarinic. | Sweating, nausea, runny nose, chills, flushing, frequent urination, dizziness.[7] |
| Cevimeline | Primarily muscarinic.[3][18] | Sweating, nausea, rhinitis, diarrhea, headache, dizziness, visual disturbances.[18][19] |
| Xanomeline | Appreciable affinity for 5-HT1 and 5-HT2 serotonin receptors.[5] | Nausea, vomiting, dyspepsia, constipation, dry mouth (cholinergic and anticholinergic effects).[20] |
Experimental Protocols for Assessing Off-Target Effects
To rigorously assess the off-target profile of this compound, a tiered experimental approach is recommended. This involves initial broad screening followed by more detailed functional assays for any identified "hits."
Radioligand Binding Assays
This is a high-throughput method to determine the binding affinity of a compound to a large panel of receptors, ion channels, and transporters.
Objective: To identify potential off-target binding sites for this compound.
Methodology:
-
Target Panel Selection: A broad panel of targets (e.g., adrenergic, dopaminergic, serotonergic, histaminergic, opioid receptors, etc.) is selected.
-
Membrane Preparation: Membranes from cells expressing the target receptor are prepared.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the target is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter or other appropriate detector.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then used to calculate the binding affinity (Ki) of this compound for the target receptor.
Functional Assays
For any off-target interactions identified in binding assays, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at that target.
This assay is used to assess the functional activity of compounds at G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase (Gs and Gi).
Objective: To determine if this compound modulates cAMP levels through off-target GPCRs.
Methodology:
-
Cell Culture: Cells expressing the target receptor are cultured.
-
Compound Treatment: Cells are treated with varying concentrations of this compound. Forskolin is often used to stimulate adenylyl cyclase and establish a baseline for measuring inhibition (Gi-coupled receptors).
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.
This assay is used for GPCRs that couple to phospholipase C (Gq-coupled receptors), leading to the production of inositol (B14025) phosphates.
Objective: To determine if this compound activates Gq-coupled off-target receptors.
Methodology:
-
Cell Labeling: Cells expressing the target receptor are labeled with [3H]-myo-inositol.
-
Compound Treatment: Cells are treated with varying concentrations of this compound in the presence of LiCl (which inhibits inositol monophosphatase, allowing inositol phosphates to accumulate).
-
Extraction: The reaction is stopped, and inositol phosphates are extracted.
-
Separation and Detection: The different inositol phosphate (B84403) species are separated by anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 of this compound.
Visualizing Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
Caption: Simplified signaling pathways for Gq- and Gi-coupled muscarinic receptors.
General Workflow for Assessing Off-Target Effects
Caption: A general experimental workflow for identifying and characterizing off-target effects.
References
- 1. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insight into active muscarinic receptors with the novel radioagonist [³H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. XANOMELINE (PD047532, JOLJIIDDOBNFHW-UHFFFAOYSA-N) [probes-drugs.org]
- 10. Frontiers | Xanomeline Protects Cortical Cells From Oxygen-Glucose Deprivation via Inhibiting Oxidative Stress and Apoptosis [frontiersin.org]
- 11. Muscarinic M4 Receptors on Cholinergic and Dopamine D1 Receptor-Expressing Neurons Have Opposing Functionality for Positive Reinforcement and Influence Impulsivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. Serotonergic–Muscarinic Interaction within the Prefrontal Cortex as a Novel Target to Reverse Schizophrenia-Related Cognitive Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Muscarinic regulation of dopamine and glutamate transmission in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Striatal Muscarinic Receptors Promote Activity Dependence of Dopamine Transmission via Distinct Receptor Subtypes on Cholinergic Interneurons in Ventral versus Dorsal Striatum | Journal of Neuroscience [jneurosci.org]
- 16. The negative coupling between serotonin and muscarinic receptor(s) for arachidonic acid and inositol phosphates release in brain cortex synaptoneurosomes. Effect of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Cevimeline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. innovationscns.com [innovationscns.com]
Iperoxo: A Comparative Analysis of its G-Protein Coupled Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Iperoxo's interaction with G-Protein Coupled Receptors (GPCRs). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways.
Quantitative Analysis of this compound's Activity on Muscarinic GPCRs
The following table summarizes the reported potency and efficacy of this compound at the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). This data highlights this compound's high affinity, particularly for the M2 and M4 subtypes.[3]
| Receptor Subtype | Parameter | Value | Reference |
| M1 | pEC50 | 9.87 | [1] |
| M2 | pEC50 | 10.1 | [1] |
| M3 | pEC50 | 9.78 | [1] |
| M4 | pEC50 | Not Reported | - |
| M5 | pEC50 | Not Reported | - |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of this compound's interaction with its primary targets and the general approach to assessing GPCR cross-reactivity, the following diagrams illustrate the M2 muscarinic receptor signaling pathway and a typical experimental workflow for screening compounds against a panel of GPCRs.
Caption: this compound activates the M2 muscarinic receptor, leading to the modulation of adenylyl cyclase and calcium channels.
Caption: A generalized workflow for assessing the cross-reactivity of a compound against a panel of GPCRs.
Experimental Protocols
To facilitate the independent assessment of this compound's cross-reactivity, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably expressing the GPCR of interest are cultured to ~80-90% confluency.
-
Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors) with varying concentrations of the test compound (this compound).
-
Add a defined amount of cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled antagonist.
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
-
Membrane Preparation:
-
Prepare cell membranes expressing the GPCR of interest as described in the radioligand binding assay protocol.
-
-
Assay Reaction:
-
In a 96-well plate, add the cell membrane preparation, varying concentrations of the test compound (this compound), and a fixed concentration of [³⁵S]GTPγS.
-
The assay buffer should contain GDP to maintain the G-protein in its inactive state prior to agonist stimulation.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal effect) from the resulting dose-response curve.
-
cAMP Assay
This assay measures the modulation of intracellular cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling.
-
Cell Culture:
-
Seed cells expressing the GPCR of interest in a 96-well plate and grow to the desired confluency.
-
-
Compound Treatment:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (this compound) to the cells. For Gi-coupled receptors, co-stimulation with forskolin (B1673556) (an adenylyl cyclase activator) is typically required to measure the inhibition of cAMP production.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or fluorescence polarization-based assays) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 or IC50.
-
References
A Comparative Analysis of Iperoxo Binding Affinity Across M1-M5 Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Iperoxo, a potent muscarinic acetylcholine (B1216132) receptor agonist, across all five receptor subtypes (M1-M5). The data presented is supported by experimental findings from peer-reviewed scientific literature.
This compound Binding Affinity Profile
This compound exhibits differential binding affinities for the five muscarinic acetylcholine receptor subtypes. Notably, it displays significantly higher affinity for the M2 and M4 receptor subtypes, with reported affinities in the picomolar range.[1] The binding characteristics of this compound across the M1-M5 receptors are summarized in the table below. This data is derived from radioligand binding assays using tritiated this compound ([³H]this compound) on cell membranes expressing the individual human muscarinic receptor subtypes.
| Receptor Subtype | Ligand | pKi | Ki (nM) | pKd | Kd (nM) | Cell Line | Reference |
| M1 | This compound | 7.4 ± 0.1 | 39.8 | - | - | CHO-hM1 | Schrage et al., 2014 |
| M2 | This compound | 9.8 ± 0.1 | 0.16 | 9.4 ± 0.1 | 0.40 | CHO-hM2 | Schrage et al., 2014 |
| M3 | This compound | 7.8 ± 0.1 | 15.8 | - | - | CHO-hM3 | Schrage et al., 2014 |
| M4 | This compound | 9.5 ± 0.1 | 0.32 | 9.2 ± 0.1 | 0.63 | CHO-hM4 | Schrage et al., 2014 |
| M5 | This compound | 7.6 ± 0.1 | 25.1 | - | - | CHO-hM5 | Schrage et al., 2014 |
Table 1: this compound Binding Affinities for Human M1-M5 Muscarinic Receptors. Data are presented as mean ± SEM. pKi and Ki values were determined by radioligand displacement of [³H]NMS. pKd and Kd values were determined from saturation binding experiments with [³H]this compound. Data sourced from Schrage et al., 2014.
Experimental Protocols
The binding affinities presented in this guide were determined using radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.
[³H]this compound Radioligand Competition Binding Assay
This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for the M1-M5 muscarinic receptors by measuring its ability to displace a known radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS).
Materials:
-
Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Competitor Ligand: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM Atropine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well microplate, add the following components in triplicate for each experimental condition:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]NMS (at a concentration close to its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of the non-specific binding control (e.g., Atropine), 50 µL of [³H]NMS, and 100 µL of the membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]NMS, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS) by fitting the data to a sigmoidal dose-response curve using non-linear regression software.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The five subtypes are broadly categorized into two main signaling pathways based on their G protein coupling.
-
M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins.
-
M2 and M4 Receptors: These receptors predominantly couple to Gi/o proteins.
The activation of these pathways by this compound leads to distinct downstream cellular responses.
References
Safety Operating Guide
Navigating the Disposal of Iperoxo: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Iperoxo is critical for maintaining laboratory safety and environmental protection. This document outlines the necessary procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste streams in accordance with safety and environmental regulations. In the absence of specific disposal protocols from the manufacturer, the following guidelines are based on the compound's known chemical properties and general best practices for hazardous waste management.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as a skin and eye irritant and may cause respiratory irritation. Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn at all times when handling this compound powder or solutions. All manipulations of the solid compound or concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation of dust or aerosols.
This compound: Key Chemical and Physical Properties
For quick reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₇IN₂O₂ |
| Molecular Weight | 324.16 g/mol [1] |
| Appearance | White to beige powder |
| Solubility | H₂O: 5 mg/mL (clear, warmed), DMSO: 62.5 mg/mL (ultrasonic and warming to 60°C)[2] |
| Storage Temperature | 2-8°C |
| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, STOT SE 3 |
Step-by-Step Disposal Protocol for this compound Waste
The primary method for the disposal of this compound is through an approved hazardous waste management service.[3][4][5] Never dispose of this compound down the drain or in the regular trash.[3][6][7]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all non-sharp, solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent materials) into a designated, leak-proof plastic bag or container.[8]
-
This container must be clearly labeled as "this compound Solid Waste" along with the appropriate hazardous waste symbols.[9]
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and shatter-proof container.
-
The container must be clearly labeled "this compound Liquid Waste," indicating the solvent used and the approximate concentration of this compound.
-
Do not mix incompatible waste streams.[3]
-
-
Sharps Waste:
2. Waste Storage:
-
Store all this compound waste containers in a designated and secure area, away from incompatible materials.[3][6]
-
Liquid waste containers should be stored in secondary containment to prevent spills.[3]
-
Ensure all waste containers are kept sealed when not in use.[3]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[9][10]
-
Provide the EHS department or contractor with a copy of the Safety Data Sheet (SDS) for this compound.
Spill Management Procedures
In the event of an this compound spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Personal Protective Equipment: Wear appropriate PPE, including a respirator if dust is generated.
-
Cleanup:
-
Solid Spills: Carefully cover the powder with a damp paper towel to avoid raising dust. Gently scoop the material into a designated hazardous waste container.[10]
-
Liquid Spills: Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8][9]
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.[9][10]
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.[9][10]
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound |Cas:247079-84-1 Buy this compound from ProbeChem, Global Biochemicals Supplier [probechem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Household Hazardous Waste | StopWaste - Home, Work, School [stopwaste.org]
- 5. recology.com [recology.com]
- 6. Hazardous Waste - UCRRA [ucrra.org]
- 7. Household Hazardous Waste | Manitowoc, WI - Official Website [manitowoc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Iperoxo
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Iperoxo, a potent muscarinic acetylcholine (B1216132) receptor superagonist. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a compliant research environment.
This compound is classified as a hazardous substance, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). The following guidelines are designed to mitigate these risks and provide clear, actionable steps for its safe management.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is mandatory when handling this compound in its powdered form. The following table summarizes the required PPE, which should be donned before any handling procedures begin.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves (minimum 5 mil thickness). | Prevents skin contact and absorption. The outer glove should be worn over the gown cuff. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes, dust, and aerosols, preventing serious eye irritation. |
| Protective Clothing | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or N100 respirator. | Prevents inhalation of airborne particles, mitigating the risk of respiratory tract irritation. |
Operational Plan: Safe Handling from Receipt to Use
All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure, to minimize the risk of exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated area is clean and uncluttered. Have all necessary equipment, including PPE, spill kit, and waste disposal containers, readily accessible.
-
Weighing: When weighing the powdered compound, use a containment balance or perform the task within a fume hood to control dust.
-
Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
Labeling: Clearly label all containers with the chemical name ("this compound"), concentration, and appropriate hazard symbols.
-
Transportation: When moving this compound, even for short distances within the laboratory, use a sealed, leak-proof secondary container.
Disposal Plan: Managing this compound Waste
Due to the lack of specific disposal guidelines for this compound, all waste materials contaminated with this compound must be treated as hazardous chemical waste. Follow your institution's and local regulations for hazardous waste disposal.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed, and compatible hazardous waste container. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, puncture-resistant hazardous waste container. |
| Contaminated PPE (gloves, gown, etc.) | Remove PPE in a manner that avoids self-contamination and place it in a designated hazardous waste bag for incineration. |
| Spill Debris | Absorb spills with an inert, non-combustible material and collect in a sealed hazardous waste container. |
Accidental Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE as outlined in the table above.
-
Contain: For a solid spill, carefully cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, contain the spill using absorbent pads or booms.
-
Clean-up: Carefully collect all contaminated materials and place them in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Experimental Protocols: Hazard Communication
The following diagram illustrates the logical workflow for ensuring safety when handling this compound, from initial hazard assessment to the final disposal of waste.
Caption: Workflow for the Safe Handling and Disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
